Bafilomycin B1
Description
Structure
2D Structure
Properties
Molecular Formula |
C44H65NO13 |
|---|---|
Molecular Weight |
816 g/mol |
IUPAC Name |
[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12+,18-17+,24-13+,25-20+,34-21- |
InChI Key |
KFUFLYSBMNNJTF-UNPKUBMASA-N |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
Isomeric SMILES |
CC1C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
Synonyms |
afilomycin B1 bafilomycin-B1 |
Origin of Product |
United States |
Foundational & Exploratory
Bafilomycin B1: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical structure, properties, and biological activities of Bafilomycin B1, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). This guide is intended for researchers, scientists, and drug development professionals.
This compound is a macrolide antibiotic produced by various species of Streptomyces. It is a valuable tool in cell biology research due to its specific inhibition of V-ATPase, a proton pump essential for the acidification of intracellular compartments such as lysosomes and endosomes. This inhibitory action disrupts a multitude of cellular processes, including autophagy, protein degradation, and vesicular trafficking, making this compound a critical agent for studying these pathways. Furthermore, its cytotoxic effects on cancer cells have prompted investigations into its potential as an anticancer therapeutic.
Chemical Structure and Properties
This compound is a complex macrolide characterized by a 16-membered lactone ring. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C44H65NO13[1] |
| Molecular Weight | 816.0 g/mol [1][2] |
| CAS Number | 88899-56-3[1] |
| Appearance | Pale yellow powder[2] |
| Purity | >95% by HPLC[2] |
| Solubility | Soluble in DMSO, ethanol, and methanol. Poorly soluble in water.[3] |
| Stability and Storage | Store at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is noted that this compound can form a methyl ketal on long-term storage in methanol.[4] |
| Synonyms | Setamycin[2] |
Mechanism of Action: V-ATPase Inhibition
The primary molecular target of this compound is the vacuolar-type H+-ATPase (V-ATPase). This multi-subunit enzyme is responsible for pumping protons across membranes, thereby acidifying various intracellular organelles. This compound specifically binds to the V0 transmembrane domain of the V-ATPase, obstructing the proton translocation channel. This leads to a rapid increase in the pH of acidic organelles, most notably lysosomes.
Impact on Cellular Signaling Pathways
The inhibition of V-ATPase and subsequent disruption of lysosomal function by this compound have profound effects on several key signaling pathways.
Autophagy
Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the sequestered cellular components are degraded by acidic hydrolases. By neutralizing the lysosomal pH, this compound inhibits the final degradation step of autophagy. This leads to an accumulation of autophagosomes, a phenomenon that can be monitored to measure autophagic flux.
mTOR Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. mTOR complex 1 (mTORC1) is activated at the lysosomal surface in response to growth factors and nutrients. This compound, by altering the lysosomal environment, can interfere with mTORC1 signaling. This effect can be context-dependent, sometimes leading to the inhibition of mTORC1 activity.
Apoptosis
The role of this compound in apoptosis, or programmed cell death, is complex and cell-type specific. In some cancer cell lines, inhibition of autophagy by this compound can lead to the accumulation of damaged organelles and trigger apoptosis. This is often associated with changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Experimental Protocols
In Vitro V-ATPase Inhibition Assay
This assay measures the ability of this compound to inhibit the proton-pumping activity of isolated V-ATPase.
Methodology:
-
Isolation of V-ATPase-containing vesicles: Isolate lysosomes or other vesicles rich in V-ATPase from a suitable source (e.g., rat liver, yeast vacuoles) by differential centrifugation and density gradient centrifugation.
-
ATP-dependent acidification: Resuspend the isolated vesicles in a buffer containing a pH-sensitive fluorescent probe (e.g., acridine orange).
-
Initiation of pumping: Add ATP to initiate proton pumping by V-ATPase, which will lead to a quenching of the fluorescent signal as the probe accumulates in the acidic vesicle interior.
-
Inhibition with this compound: Pre-incubate the vesicles with varying concentrations of this compound before the addition of ATP.
-
Data analysis: Measure the rate of fluorescence quenching in the presence and absence of the inhibitor. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of V-ATPase activity.
Cell-Based Autophagic Flux Assay (LC3-II Turnover)
This widely used method assesses the rate of autophagy by measuring the degradation of LC3-II, a protein associated with autophagosome membranes.
Methodology:
-
Cell Culture: Plate cells of interest and treat with the experimental compound(s) in the presence or absence of this compound (typically 100 nM for 2-4 hours). The inclusion of this compound will block the degradation of LC3-II in autolysosomes.
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against LC3. A secondary antibody conjugated to HRP is then used for detection.
-
Data Analysis: The amount of LC3-II (the lower band) will be increased in cells where autophagy is induced. The difference in the amount of LC3-II in the presence and absence of this compound represents the amount of LC3-II that was delivered to the lysosome for degradation, which is a measure of autophagic flux.
Measurement of Lysosomal pH
This protocol allows for the quantification of changes in lysosomal pH upon treatment with this compound.
Methodology:
-
Cell Loading: Incubate cells with a pH-sensitive fluorescent dye that accumulates in lysosomes, such as LysoSensor™ Green DND-189 or a ratiometric dye like LysoSensor™ Yellow/Blue DND-160.
-
This compound Treatment: Treat the loaded cells with this compound at the desired concentration and for the appropriate duration.
-
Fluorescence Microscopy or Flow Cytometry: Measure the fluorescence intensity of the dye. For ratiometric dyes, the ratio of fluorescence at two different emission or excitation wavelengths is calculated.
-
Calibration: To obtain absolute pH values, a calibration curve is generated by treating cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) that equilibrate the intracellular and extracellular pH.
-
Data Analysis: Compare the fluorescence (or fluorescence ratio) of treated cells to the calibration curve to determine the lysosomal pH.
Quantitative Data
The inhibitory potency of this compound on V-ATPase is typically in the low nanomolar range. Its effect on cell viability varies depending on the cell line and experimental conditions.
| Parameter | Cell Line | Value |
| V-ATPase Inhibition (IC50) | Various | 4-400 nM |
| Cytotoxicity (IC50) | SH-SY5Y (neuroblastoma) | ~3-6 nM |
| J774 (macrophage) | 5-10 nM (inhibition of cholesteryl ester formation) | |
| MCF-7 (breast cancer) | 10-1000 nM (induces autophagosome accumulation)[5] |
Conclusion
This compound is an indispensable tool for researchers studying a wide array of cellular processes. Its specific and potent inhibition of V-ATPase provides a powerful means to dissect the roles of lysosomal acidification in autophagy, endo-lysosomal trafficking, and cell signaling. As research continues to uncover the intricate connections between lysosomal function and human disease, the utility of this compound in both basic research and as a potential therapeutic lead is likely to expand. This guide provides a foundational understanding of its properties and applications to aid researchers in its effective use.
References
An In-depth Technical Guide to the Mechanism of Action of Bafilomycin B1 on V-ATPase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Bafilomycin B1, a potent macrolide antibiotic, inhibits the vacuolar-type H+-ATPase (V-ATPase). This document details the binding kinetics, interaction sites, and the consequential effects on cellular pathways, supported by experimental methodologies and visual representations to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of V-ATPase Inhibition by this compound
This compound is a highly specific and potent inhibitor of V-ATPase, a multi-subunit enzyme responsible for acidifying intracellular compartments in eukaryotic cells by pumping protons across membranes. The inhibitory action of this compound is central to its various biological effects, including its well-documented role as an inhibitor of autophagy.
The primary mechanism of action involves the direct binding of this compound to the V-ATPase complex. This interaction physically obstructs the enzyme's rotary mechanism, which is essential for proton translocation.
Binding Site and Molecular Interaction
This compound targets the membrane-embedded V-domain of the V-ATPase. Specifically, it binds to a pocket formed at the interface of the c-ring subunits and subunit 'a'. This binding site is located on the outer surface of the V-domain. Cryo-electron microscopy studies of the closely related Bafilomycin A1 have revealed that the inhibitor wedges itself between two 'c' subunits, thereby locking the c-ring and preventing its rotation relative to subunit 'a'. This rotational inhibition is the cornerstone of V-ATPase inactivation by bafilomycins.
Biochemical and genetic studies have confirmed the involvement of both the c-subunits and, to a lesser extent, the 'a' subunit in forming the bafilomycin binding site. Mutations in the genes encoding these subunits can confer resistance to bafilomycin, highlighting their direct role in the drug-enzyme interaction.
Conformational Changes and Inhibition of Proton Translocation
The binding of this compound induces a conformational stabilization of the V-ATPase in an inhibited state. By physically blocking the rotation of the c-ring, this compound prevents the sequential protonation and deprotonation of glutamate residues within the c-subunits, which is the fundamental process of proton transport. This steric hindrance effectively shuts down the proton-pumping activity of the V-ATPase.
The following diagram illustrates the mechanism of V-ATPase inhibition by this compound:
Quantitative Analysis of this compound Inhibition
While specific quantitative binding data for this compound is not as extensively published as for its analogue, Bafilomycin A1, studies have shown that they exhibit similar potencies in inhibiting V-ATPase. Bafilomycin A1 is known to inhibit V-ATPase with nanomolar efficacy. The inhibitory constants (IC50 and Ki) are crucial for understanding the potency and for designing experiments involving V-ATPase inhibition.
| Parameter | Value (for Bafilomycin A1) | Reference Organism/System |
| IC50 | 4 - 400 nmol/mg protein | Varies (plant, fungal, animal) |
| Dissociation Constant (Kd) | ~10 nM | Not specified |
Note: this compound is reported to have a potency similar to Bafilomycin A1.
Experimental Protocols for Studying this compound Action
The following are detailed methodologies for key experiments cited in the study of V-ATPase inhibition by bafilomycins. These protocols are based on those used for Bafilomycin A1 and are adaptable for this compound, given their similar mechanisms.
V-ATPase Activity Assay (Proton Pumping)
This assay measures the ATP-driven proton translocation into isolated vesicles, which is inhibited by this compound.
Materials:
-
Isolated membrane vesicles containing V-ATPase
-
Assay Buffer (e.g., 10 mM MOPS-Tris pH 7.0, 50 mM KCl, 2 mM MgCl2)
-
Acridine orange (pH-sensitive fluorescent dye)
-
ATP solution
-
Valinomycin (K+ ionophore)
-
This compound stock solution (in DMSO)
-
Fluorometer
Procedure:
-
Resuspend membrane vesicles in the assay buffer.
-
Add acridine orange to the vesicle suspension in a cuvette.
-
Place the cuvette in the fluorometer and monitor the fluorescence at an excitation of 492 nm and an emission of 540 nm.
-
Add valinomycin to dissipate the membrane potential.
-
To measure inhibition, pre-incubate the vesicles with varying concentrations of this compound for a specified time (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding ATP.
-
Monitor the quenching of acridine orange fluorescence, which is proportional to the extent of proton pumping.
-
Calculate the initial rate of fluorescence quenching to determine V-ATPase activity.
-
Plot the activity against the this compound concentration to determine the IC50 value.
Autophagic Flux Assay
This method assesses the stage of autophagy inhibited by this compound by monitoring the accumulation of autophagic markers.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies against LC3 and p62/SQSTM1
-
Western blotting apparatus and reagents
-
Fluorescence microscope (for imaging-based assays)
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at a concentration known to inhibit V-ATPase (e.g., 10-100 nM) for a specified duration (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
For western blotting:
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62.
-
Use appropriate secondary antibodies and a detection system.
-
Quantify the band intensities to assess the accumulation of LC3-II and p62, indicative of blocked autophagic flux.
-
-
For fluorescence microscopy:
-
Use cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3).
-
After treatment with this compound, fix and permeabilize the cells.
-
Image the cells using a fluorescence microscope.
-
Quantify the number and intensity of LC3 puncta per cell. An increase in puncta in this compound-treated cells indicates an accumulation of autophagosomes due to blocked degradation.
-
Impact on Cellular Signaling Pathways
Inhibition of V-ATPase by this compound has profound effects on various cellular signaling pathways, primarily due to the disruption of pH homeostasis in intracellular organelles.
Inhibition of Autophagy
V-ATPase-mediated acidification of lysosomes is crucial for the fusion of autophagosomes with lysosomes and for the activity of lysosomal hydrolases that degrade the autophagic cargo. By preventing lysosomal acidification, this compound effectively blocks the final step of the autophagic process, leading to the accumulation of autophagosomes. This makes this compound a widely used tool for studying autophagic flux.
Induction of Apoptosis
Prolonged inhibition of V-ATPase and the consequent disruption of cellular homeostasis can trigger programmed cell death, or apoptosis. The mechanisms are multifactorial and can involve the accumulation of toxic materials that would normally be cleared by autophagy, as well as alterations in cellular stress responses.
The following diagram depicts the signaling consequences of V-ATPase inhibition by this compound:
Conclusion
This compound is a powerful tool for studying cellular processes that depend on V-ATPase activity. Its specific mechanism of action, involving the direct binding to and inhibition of the V-ATPase proton pump, provides researchers with a reliable method to dissect the roles of organellar acidification in autophagy, endosomal trafficking, and cell death. The experimental protocols and mechanistic insights provided in this guide are intended to support the effective use of this compound in research and to inform the development of novel therapeutics targeting V-ATPase.
Cellular effects of Bafilomycin B1 on autophagy and apoptosis
An In-depth Technical Guide on the Cellular Effects of Bafilomycin B1 on Autophagy and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a member of the plecomacrolide class of macrolide antibiotics, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1] While much of the scientific literature focuses on its close analog, Bafilomycin A1, the structural and functional similarities suggest a comparable mechanism of action. Bafilomycins are indispensable tools in cell biology, primarily utilized to dissect the intricate processes of autophagy and apoptosis.[2] This guide provides a comprehensive overview of the cellular effects of this compound, with a focus on its dual role in modulating these two fundamental cellular pathways. It will delve into its mechanism of action, summarize quantitative findings, provide detailed experimental protocols, and visualize the complex signaling networks involved.
Mechanism of Action: A Dual Blockade
This compound exerts its cellular effects primarily through the inhibition of V-ATPase, a proton pump essential for acidifying intracellular organelles like lysosomes.[2][3][4] This action has profound consequences for autophagy, a cellular recycling process that culminates in the lysosomal degradation of cellular components. Additionally, recent studies have revealed a second target, the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), further elucidating its complex cellular impact.[5][6][7][8]
Inhibition of Autophagic Flux
Autophagy is a dynamic process involving the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic cargo and subsequently fuse with lysosomes to form autolysosomes. The acidic environment within the autolysosome is critical for the degradation of the cargo by lysosomal hydrolases.
This compound disrupts the final stages of this process in two distinct ways:
-
Inhibition of Lysosomal Acidification: By directly inhibiting V-ATPase, this compound prevents the pumping of protons into the lysosome.[9][10] This raises the lysosomal pH, inactivating the pH-dependent hydrolases and thereby preventing the degradation of autolysosomal contents.[10] This leads to the accumulation of undegraded autolysosomes.
-
Blockade of Autophagosome-Lysosome Fusion: The role of Bafilomycin in the fusion of autophagosomes with lysosomes has been a subject of discussion, with some effects being cell-type and time-dependent.[2][3][4] However, it is now understood that Bafilomycin A1, and by extension B1, also inhibits the SERCA pump in the endoplasmic reticulum.[5][6][7][8] This inhibition disrupts cellular calcium homeostasis, a critical factor for vesicle fusion events, thus impairing the fusion of autophagosomes with lysosomes.[5][7]
This dual inhibition of both cargo degradation and autophagosome-lysosome fusion results in a significant accumulation of autophagosomes and autolysosomes, a hallmark of blocked autophagic flux. This accumulation is often measured by the increased levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker for autophagosomes.[2][11]
Induction of Apoptosis
The disruption of autophagy by this compound is intrinsically linked to the induction of apoptosis, or programmed cell death. The accumulation of dysfunctional organelles and protein aggregates due to failed autophagy can trigger cellular stress responses that culminate in apoptosis.[2][12]
This compound can induce apoptosis through multiple pathways:
-
Caspase-Dependent Apoptosis: In many cell types, Bafilomycin A1 has been shown to induce apoptosis in a caspase-dependent manner.[13][14] This often involves the mitochondrial or intrinsic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-3 and PARP cleavage.[2][13]
-
Caspase-Independent Apoptosis: In certain cellular contexts, such as pediatric B-cell acute lymphoblastic leukemia, Bafilomycin A1 can trigger caspase-independent apoptosis.[15][16] This pathway is mediated by the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it induces chromatin condensation and DNA fragmentation.[15][17]
Furthermore, Bafilomycin A1 can promote the binding of Beclin 1 to the anti-apoptotic protein Bcl-2. This interaction not only inhibits the pro-autophagic function of Beclin 1 but also sequesters Bcl-2, thereby promoting apoptosis.[15] The effects of Bafilomycin are often concentration-dependent, with higher concentrations robustly inducing apoptosis, while lower concentrations can sometimes be protective against other apoptotic stimuli.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of common experimental procedures used to study its effects.
Signaling Pathways
Caption: this compound's dual inhibition of V-ATPase and SERCA, blocking autophagic flux.
Caption: this compound induces both caspase-dependent and -independent apoptosis.
Experimental Workflows
Caption: Workflow for Western Blot analysis of autophagy markers LC3 and p62.
Caption: Workflow for mCherry-EGFP-LC3 fluorescence microscopy assay.
Quantitative Data Presentation
The following tables summarize quantitative data on the effects of Bafilomycin A1 from various studies. These findings are expected to be comparable for this compound.
Table 1: Effects of Bafilomycin A1 on Autophagy Markers
| Cell Line | Concentration | Treatment Time | Marker | Observation | Reference |
| Diffuse Large B Cell Lymphoma (DLBCL) | 5 nM | 24 h | Autophagy Flux | Inhibition of both early and late stages of autophagy flux. | [13][14] |
| Pediatric B-cell ALL | 1 nM | - | LC3-II | Increased conversion of LC3-I to LC3-II, indicating blocked basal autophagic flux. | [15] |
| MG63 Osteosarcoma | 1 µmol/l | 6-24 h | LC3-I, LC3-II, p62 | Decreased LC3-I and p62, increased LC3-II. | |
| Rat Hepatoma H-4-II-E | 100 nM | 1 h | Autophagosome-Lysosome Fusion | Blockage of fusion observed via electron microscopy. | [3][4] |
| MLO-Y4 Osteocytes | 50 nmol/L | 6 h | LC3-II Accumulation | Used to inhibit autolysosomal degradation for autophagic flux measurement. | [18] |
Table 2: Effects of Bafilomycin A1 on Apoptosis and Cell Viability
| Cell Line | Concentration | Treatment Time | Assay | Observation | Reference |
| Diffuse Large B Cell Lymphoma (DLBCL) | 5 nM | 24 h | Cell Growth (CCK8) | Significant inhibition of cell growth. | [13] |
| Diffuse Large B Cell Lymphoma (DLBCL) | 5 nM | - | Apoptosis | Induction of caspase-dependent apoptosis (cleaved caspase-3 and PARP). | [13][14] |
| Pediatric B-cell ALL | 1 nM | 72 h | Apoptosis | Induction of caspase-independent apoptosis via AIF translocation. | [15][17] |
| Pediatric B-cell ALL | 1 nM | 96 h | Cell Growth (MTT) | Preferential inhibition of B-ALL cells. | [15] |
| PC12 Cells | Not specified | - | Apoptosis | Induction of programmed cell death. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Protocol 1: Western Blotting for Autophagy Markers (LC3 and p62)
This protocol allows for the quantification of LC3-II and p62 protein levels, which are indicative of autophagic flux. An increase in LC3-II upon treatment with this compound suggests an accumulation of autophagosomes due to a block in degradation.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel. Use a 15% gel for optimal separation of LC3-I and LC3-II.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control like β-actin should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I or to the loading control is often calculated.[19]
Protocol 2: mCherry-EGFP-LC3 Fluorescence Microscopy Assay
This assay allows for the visualization of autophagic flux. The tandem fluorescent protein mCherry-EGFP-LC3 appears as yellow puncta (colocalization of green and red fluorescence) in neutral autophagosomes and as red puncta in acidic autolysosomes, as the GFP signal is quenched by the low pH.[20][21] this compound treatment will prevent the quenching of GFP, leading to an accumulation of yellow puncta.
Materials:
-
Cells of interest
-
mCherry-EGFP-LC3 plasmid or viral vector
-
Transfection reagent or viral transduction reagents
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Transfection/Transduction: Seed cells on coverslips and transfect or transduce them with the mCherry-EGFP-LC3 construct. Allow 24-48 hours for expression.[20]
-
Cell Treatment: Treat the cells with this compound.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Staining: Wash with PBS and mount the coverslips onto slides using a mounting medium containing DAPI.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filters for DAPI, GFP, and mCherry.
-
Analysis: For each condition, count the number of yellow (mCherry+GFP+) and red (mCherry+GFP-) puncta per cell in a significant number of cells (at least 50-100). An increase in the ratio of yellow to red puncta upon this compound treatment indicates a block in autolysosome acidification and/or fusion.[20][22]
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer or microplate reader
Procedure:
-
Cell Treatment: Induce apoptosis by treating cells with this compound. Include a negative control (untreated cells) and a positive control (e.g., staurosporine-treated cells).
-
Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions. This typically involves incubation on ice.[23][24]
-
Assay Reaction: In a 96-well black plate, add the cell lysate, reaction buffer, and the caspase-3 substrate Ac-DEVD-AMC.[25]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[23]
-
Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[23][26]
-
Analysis: The fluorescence intensity is proportional to the amount of caspase-3 activity in the sample. Results are often expressed as fold-change over the untreated control.
Conclusion
This compound, much like its well-studied counterpart Bafilomycin A1, is a powerful pharmacological tool for investigating fundamental cellular processes. Its ability to potently inhibit V-ATPase and, as more recently discovered, the SERCA pump, provides a robust method for blocking autophagic flux at its terminal stages. This inhibition, in turn, can trigger cellular stress that leads to apoptosis through both caspase-dependent and -independent mechanisms. Understanding the multifaceted effects of this compound is crucial for researchers in fields ranging from basic cell biology to cancer and neurodegenerative diseases, where the interplay between autophagy and apoptosis is a critical determinant of cell fate. The methodologies and data presented in this guide offer a framework for leveraging this compound to unravel these complex cellular pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bafilomycin - Wikipedia [en.wikipedia.org]
- 3. Does bafilomycin A1 block the fusion of autophagosomes with lysosomes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. preprints.org [preprints.org]
- 14. preprints.org [preprints.org]
- 15. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Semantic Scholar [semanticscholar.org]
- 17. ashpublications.org [ashpublications.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mCherry-GFP-LC3 reporter assay [bio-protocol.org]
- 21. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. mpbio.com [mpbio.com]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
In vitro applications of Bafilomycin B1 in cancer research
An In-depth Technical Guide to the In Vitro Applications of Bafilomycin A1 in Cancer Research
Disclaimer: This guide focuses on Bafilomycin A1, the most widely studied compound in this class for cancer research. Information regarding Bafilomycin B1 is scarce in the current scientific literature.
Introduction
Bafilomycin A1, a macrolide antibiotic isolated from Streptomyces griseus, is a valuable tool in cancer research due to its potent and specific inhibition of vacuolar H+-ATPase (V-ATPase).[1][2][3] V-ATPases are ATP-dependent proton pumps crucial for acidifying intracellular compartments like lysosomes and endosomes, and are often upregulated in cancer cells.[4] By disrupting this fundamental cellular process, Bafilomycin A1 triggers a cascade of events, primarily impacting autophagy and apoptosis, making it a subject of intense study for its potential anti-tumorigenic properties.[1][4] This guide provides a comprehensive overview of the in vitro applications of Bafilomycin A1, detailing its mechanism, effects on signaling pathways, quantitative data, and common experimental protocols.
Core Mechanism of Action
Bafilomycin A1's primary molecular target is the V-ATPase enzyme.[1] Its inhibitory action has several immediate consequences within the cell:
-
Inhibition of Lysosomal Acidification: By blocking the V-ATPase proton pump, Bafilomycin A1 prevents the acidification of lysosomes. This neutralizes the lysosomal pH, inactivating pH-dependent hydrolytic enzymes like cathepsins, which are essential for degradation.[1][5]
-
Blockade of Autophagosome-Lysosome Fusion: Bafilomycin A1 has been shown to impede the fusion of autophagosomes with lysosomes.[1] This action, combined with the inhibition of lysosomal degradation, leads to a halt in the autophagic flux and an accumulation of autophagosomes.[6][7]
-
Disruption of Endosomal Trafficking: The proper acidification of endosomes is critical for receptor recycling and ligand processing. Bafilomycin A1's disruption of this process can interfere with endocytic trafficking.[8]
-
Ionophoric Activity: At higher concentrations, Bafilomycin A1 can act as a potassium (K+) ionophore, transporting K+ ions across biological membranes, which can lead to mitochondrial damage.[1]
Figure 1: Core mechanism of Bafilomycin A1 action.
Signaling Pathways Modulated by Bafilomycin A1
Bafilomycin A1's disruption of fundamental cellular machinery initiates a complex signaling response affecting cell survival, proliferation, and death.
Autophagy Inhibition
Bafilomycin A1 is widely used as a late-stage autophagy inhibitor.[2] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. Bafilomycin A1 blocks this protective mechanism at its final step. It inhibits the fusion of autophagosomes with lysosomes and prevents the degradation of autolysosomal content.[5] This leads to the accumulation of autophagosome markers like LC3-II and p62/SQSTM1.[7] In some contexts, this sustained blockage of autophagy can itself trigger apoptosis.[1][9]
Figure 2: Bafilomycin A1's inhibition of the autophagy pathway.
Induction of Apoptosis
Bafilomycin A1 can induce apoptosis through multiple, often cell-type dependent, mechanisms.[1]
-
Caspase-Dependent Apoptosis: In several cancer cell lines, Bafilomycin A1 treatment leads to the activation of caspase-3 and -9 and the cleavage of PARP, hallmarks of caspase-dependent apoptosis.[9][10][11] This can be initiated through the mitochondrial pathway, involving the release of cytochrome c.[1]
-
Caspase-Independent Apoptosis: Bafilomycin A1 can also trigger caspase-independent cell death. This has been observed in pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, where it induces the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[5] In hepatocellular carcinoma cells, BafA1-induced cell death was also found to be caspase-independent.[6]
-
Beclin 1/Bcl-2 Interaction: Bafilomycin A1 can promote the binding of Beclin 1 (an autophagy-related protein) to Bcl-2 (an anti-apoptotic protein). This interaction inhibits both the pro-survival function of Bcl-2 and the pro-autophagic function of Beclin 1, thereby tipping the balance towards apoptosis.[5][12]
Figure 3: Apoptosis induction pathways by Bafilomycin A1.
HIF-1α and p21 Signaling
Under hypoxic conditions, a common feature of the tumor microenvironment, Bafilomycin A1 has been shown to up-regulate Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting its degradation.[3] This elevated level of HIF-1α can, in turn, lead to a robust induction of the cyclin-dependent kinase inhibitor p21, causing cell cycle arrest, typically in the G0/G1 phase.[3][13] This represents a mechanism by which Bafilomycin A1 can inhibit cancer cell proliferation.
MAP Kinase (MAPK) and mTOR Signaling
The cellular stress induced by Bafilomycin A1 also impacts key signaling cascades like the MAPK and mTOR pathways.
-
MAPK Pathway: In hepatocellular carcinoma cells, the p38 MAPK pathway was implicated in Bafilomycin A1-induced cell death through the upregulation of the pro-apoptotic protein Puma.[7] Conversely, inhibition of JNK signaling was found to enhance BafA1-mediated cytotoxicity.[6][13]
-
mTOR Signaling: Bafilomycin A1 can activate mTORC1 signaling.[5][14] This is somewhat counterintuitive, as mTORC1 is a negative regulator of autophagy initiation. This suggests a complex feedback loop where Bafilomycin A1, by blocking the final stages of autophagy, may lead to an upstream activation of mTORC1, further suppressing the initiation of autophagy.[5]
Quantitative Data on In Vitro Efficacy
The effective concentration of Bafilomycin A1 varies significantly depending on the cancer cell line and the biological endpoint being measured.
Table 1: IC50 Values of Bafilomycin A1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Assay Duration | Reference |
| Capan-1 | Pancreatic Cancer | 5 nM | 72 h | [15] |
| Various | (Fibroblasts, PC12, HeLa) | 10 - 50 nM | Not Specified | [10][12] |
| H4 Cells | Neuroglioma | ~0.4 µM (for LC3-GFP induction) | 24 h | [8] |
| BEL-7402 | Hepatocellular Carcinoma | Growth retarded at 200-800 nM | 24-72 h | [4][10] |
| HO-8910 | Ovarian Cancer | Growth retarded at 200-800 nM | 24-72 h | [4][10] |
| Glioma Stem Cells | Glioblastoma | Sub-lethal effects at 1-10 nM | 48 h | [16] |
Table 2: Summary of Key Quantitative Findings
| Cancer Type | Cell Line | BafA1 Conc. | Key Finding | Reference |
| Pediatric B-ALL | 697, NALM-6, REH | 1 nM | Profoundly inhibited cell growth and division. | [5] |
| Colon Cancer | HCT116 | 10 nM | Transiently blocked autophagy; delayed cell re-population. | [17][18] |
| Diffuse Large B Cell Lymphoma | OCI-ly10, SUDHL-2, etc. | 5 nM | Significantly inhibited cell growth after 96h. | [11] |
| Hepatocellular Carcinoma | BEL7402, HepG2 | 5 nM | Induced G1 phase cell cycle arrest. | [7] |
| Tongue Squamous Cell Carcinoma | CAL27, SCC9 | Not Specified | Increased sensitivity to cisplatin. | [19] |
Key Experimental Protocols
Below are detailed methodologies for common in vitro experiments involving Bafilomycin A1.
General Experimental Workflow
A typical experiment to assess the effect of Bafilomycin A1 involves treating cancer cells with the compound and then performing various assays to measure cell viability, autophagy, and apoptosis.
Figure 4: A generalized experimental workflow for Bafilomycin A1 studies.
Cell Viability and Proliferation Assays
-
MTT Assay: To measure metabolic activity as an indicator of cell viability.
-
Seed cells (e.g., 5x10^4 cells/ml) in a 96-well plate and allow them to adhere for ~20 hours.[4]
-
Treat cells with various concentrations of Bafilomycin A1 (e.g., 0.5 nM to 800 nM) for desired time points (e.g., 24, 48, 72 hours).[4][7]
-
Add MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) to each well and incubate for ~4 hours at 37°C.[20]
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 435 nm or 570 nm).[4]
-
-
CFSE Assay: To measure cell division.
Autophagy Flux Assays
-
Western Blot for LC3 and p62: To measure the accumulation of autophagosomes.
-
Treat cells with Bafilomycin A1 (e.g., 10 nM for 24 hours).[17][18]
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 (to detect both LC3-I and the lipidated LC3-II form) and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 indicate autophagy blockage.[17]
-
Use a loading control like GAPDH or β-actin for normalization.[17]
-
-
LysoTracker Staining: To assess lysosomal acidification.
Apoptosis Assays
-
Caspase Activity Assay:
-
Treat cells with Bafilomycin A1.
-
Lyse cells and measure the activity of specific caspases (e.g., caspase-3, -9) using a fluorometric or colorimetric substrate. An increase in activity indicates apoptosis.[10]
-
-
DNA Fragmentation Analysis:
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining:
-
Treat cells with Bafilomycin A1 (e.g., 5 nM for 24 hours).[7]
-
Harvest and fix the cells (e.g., with cold 70% ethanol).
-
Stain the cells with propidium iodide, a DNA intercalating agent.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][7]
-
Conclusion
Bafilomycin A1 is a powerful and versatile tool for the in vitro study of cancer biology. Its specific inhibition of V-ATPase provides a reliable method to investigate the roles of lysosomal function and autophagy in cancer cell survival, proliferation, and death. By inducing cell cycle arrest, promoting apoptosis, and blocking the pro-survival autophagy pathway, Bafilomycin A1 has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines.[1][4] Furthermore, its ability to sensitize cancer cells to conventional chemotherapeutics highlights its potential in combinatorial studies.[1][19][20] The detailed protocols and pathway analyses presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Bafilomycin A1 in their cancer research endeavors.
References
- 1. Bafilomycin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bafilomycin A1 induces caspase-independent cell death in hepatocellular carcinoma cells via targeting of autophagy and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. preprints.org [preprints.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. preprints.org [preprints.org]
- 12. interchim.fr [interchim.fr]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Bafilomycin A1 induces apoptosis in the human pancreatic cancer cell line Capan-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bafilomycin A1 triggers proliferative potential of senescent cancer cells in vitro and in NOD/SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Bafilomycin A1 increases the sensitivity of tongue squamous cell carcinoma cells to cisplatin by inhibiting the lysosomal uptake of platinum ions but not autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of autophagy by bafilomycin A1 promotes chemosensitivity of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Bafilomycin B1 in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective properties of Bafilomycin B1, a plecomacrolide antibiotic, as demonstrated in various cell models. Originally isolated from Streptomyces griseus, this compound is structurally analogous to the more extensively studied Bafilomycin A1.[1][2] Both are known as potent inhibitors of vacuolar H+-ATPase (V-ATPase) at higher concentrations.[3] However, emerging research has revealed a paradoxical, neuroprotective role at low, sub-inhibitory concentrations, suggesting a novel mechanism of action with therapeutic potential for neurodegenerative diseases characterized by protein degradation pathway disruption, such as Parkinson's Disease.[3][4]
This document synthesizes key quantitative data, details the experimental protocols used to elicit these findings, and visualizes the underlying molecular pathways and workflows to offer a comprehensive resource for the scientific community.
Mechanism of Action: A Concentration-Dependent Dichotomy
The cellular effects of this compound are critically dependent on its concentration.
-
High Concentrations (≥ 3 nM): At nanomolar concentrations of 3 nM and higher, this compound acts as a canonical V-ATPase inhibitor, similar to Bafilomycin A1.[3] This inhibition disrupts the proton gradient of acidic vesicles like lysosomes, increasing their internal pH.[1][3] The consequences include impaired lysosomal degradation, blockage of autophagosome-lysosome fusion, accumulation of autophagic vacuoles, and eventual induction of apoptosis, leading to a decrease in cell viability.[3][5][6]
-
Low Concentrations (≤ 1 nM): Conversely, at low nanomolar concentrations (0.1-1 nM), this compound exhibits significant neuroprotective effects without inhibiting V-ATPase.[3] This protective mechanism is primarily linked to the preservation of the Autophagy-Lysosome Pathway (ALP) under conditions of cellular stress.[3][7] When neuronal cells are challenged with lysosomotropic agents like chloroquine—which themselves disrupt lysosomal function and induce cell death—low-dose this compound attenuates these toxic effects. It helps maintain the processing of essential lysosomal enzymes like cathepsin D, prevents the accumulation of toxic protein aggregates such as α-synuclein oligomers, and ultimately reduces neuronal death.[3][4]
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the key quantitative findings from studies on this compound's effects in neuronal cell models.
Table 1: Dose-Dependent Effects of this compound on SH-SY5Y Cell Viability
| This compound Conc. | % Cell Viability (Mean ± SD) | Observation |
| 0 nM (Control) | 100% | Baseline viability |
| ≤ 1 nM | No significant change | Non-toxic at low concentrations |
| ≥ 3 nM | Significantly decreased | Cytotoxicity observed at higher concentrations[3] |
| Data derived from 48-hour treatment of naïve SH-SY5Y human neuroblastoma cells.[3] |
Table 2: Neuroprotective Effect of this compound Against Chloroquine-Induced Toxicity in SH-SY5Y Cells
| Treatment Condition | % Cell Viability (Approx.) | Outcome |
| Control | 100% | Normal viability |
| Chloroquine (50 µM) | ~50-60% | Significant cell death |
| Chloroquine (50 µM) + this compound (0.3-1 nM) | ~80-90% | Significant attenuation of cell death[3] |
| Data from SH-SY5Y cells treated concurrently for 48 hours.[3] |
Table 3: Neuroprotective Effect of this compound in C. elegans Model of α-Synucleinopathy
| This compound Treatment | % Dopaminergic Neuron Loss | Outcome |
| Vehicle Control | Baseline neurodegeneration | Progressive loss of DA neurons |
| 50-150 µg/ml | Significantly reduced neuron loss | Significant protection against α-synuclein toxicity[3] |
| Data from in vivo model using C. elegans over-expressing human wild-type α-synuclein, scored at 7-10 days.[3] |
Key Experimental Protocols
This section details the methodologies employed in the foundational research on this compound's neuroprotective effects.
3.1. In Vitro Neuroprotection Assay in SH-SY5Y Cells
-
Cell Line and Culture:
-
Cell Line: SH-SY5Y human neuroblastoma cells, a widely used model for dopaminergic neurons.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
For toxicity studies, cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 10 nM) for 48 hours.
-
For neuroprotection studies, cells are treated concurrently with a neurotoxic agent (e.g., 50 µM chloroquine) and low concentrations of this compound (e.g., 0.1 nM to 1 nM) for 48 hours.[3]
-
-
Cell Viability Assessment:
-
Method: Cell viability is typically quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Procedure (MTT): Following treatment, MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then solubilized with a solvent (e.g., DMSO), and the absorbance is read on a microplate reader. Viability is expressed as a percentage relative to the untreated control.
-
References
- 1. Bafilomycin - Wikipedia [en.wikipedia.org]
- 2. Autophagy, bafilomycin and cell death: the "a-B-cs" of plecomacrolide-induced neuroprotection PMID: 16874105 | MCE [medchemexpress.cn]
- 3. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose bafilomycin attenuates neuronal cell death associated with autophagy-lysosome pathway dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Autophagy, bafilomycin and cell death: the "a-B-cs" of plecomacrolide-induced neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bafilomycin B1: A Technical Guide to its Antifungal and Antiparasitic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bafilomycin B1 is a member of the bafilomycin family, a group of 16-membered macrolide antibiotics produced by various Streptomyces species, notably Streptomyces griseus. First isolated in the 1980s, these compounds have garnered significant scientific interest due to their potent and highly specific biological activities. The primary mechanism of action for all bafilomycins, including B1, is the specific inhibition of vacuolar-type H+-ATPase (V-ATPase). This enzyme is a crucial proton pump responsible for acidifying intracellular organelles in eukaryotes, such as lysosomes in mammalian cells and vacuoles in fungi and plants. By disrupting this fundamental cellular process, this compound exhibits a wide range of biological effects, including potent antifungal and antiparasitic activities, making it a valuable tool for research and a potential lead compound in drug development.
This technical guide provides an in-depth overview of the antifungal and antiparasitic properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: V-ATPase Inhibition
The biological activity of this compound is intrinsically linked to its function as a specific inhibitor of V-ATPase.[1]
-
Target and Binding: this compound targets the V-ATPase enzyme complex, a multi-subunit protein responsible for pumping protons across membranes at the expense of ATP.[1] It specifically binds with high affinity to the V_o subunit, which is the membrane-spanning domain of the complex. This interaction physically obstructs the proton translocation channel, effectively halting the pump's activity.[1]
-
Cellular Consequences: The inhibition of V-ATPase leads to a cascade of downstream effects:
-
Disruption of pH Homeostasis: The most immediate consequence is the failure to acidify intracellular compartments. In fungi, this affects the vacuole, while in parasites like Plasmodium, it disrupts the acidic digestive vacuole.[1][2]
-
Inhibition of Autophagy: Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with acidic lysosomes (or vacuoles) for the breakdown of cargo. By preventing acidification, this compound blocks the activity of acid-dependent lysosomal proteases (e.g., cathepsins) and can also interfere with the autophagosome-lysosome fusion step, thereby inhibiting autophagic flux.[1]
-
Induction of Apoptosis: The profound cellular stress caused by the disruption of pH balance and metabolic pathways can trigger programmed cell death, or apoptosis.[1]
-
This multi-faceted disruption of essential cellular functions forms the basis of this compound's potent activity against various fungal and parasitic pathogens.
Caption: Core mechanism of this compound via V-ATPase inhibition.
Antifungal Properties of this compound
This compound demonstrates significant activity against a range of fungal pathogens. Its efficacy is attributed to the disruption of vacuolar pH, which is critical for fungal growth, ion homeostasis, and nutrient storage. In some fungi, bafilomycins may also inhibit plasma membrane P-type ATPases and ATP-binding cassette (ABC) transporters, hindering the organism's ability to manage cation stress.[1]
Quantitative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various fungal species. The data highlights that the antifungal activity is notably influenced by the pH of the growth medium, with greater potency observed at neutral pH compared to acidic pH.
| Fungal Species | This compound MIC (µg/mL) at pH 5.5 | This compound MIC (µg/mL) at pH 7.0 |
| Aspergillus fumigatus | 64 | 16 |
| Mucor hiemalis | 32 | 4 |
| Penicillium roqueforti | 2 | < 0.5 |
| Paecilomyces variotii | 64 | 8 |
| Candida albicans | 1.56 (for Bafilomycin C1) | Not Reported |
Data for the first four species is for this compound. Data for C. albicans is for the closely related Bafilomycin C1, which showed strong activity.[3]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The determination of Minimum Inhibitory Concentration (MIC) is typically performed using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Caption: Experimental workflow for determining antifungal MIC.
Methodology Details:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates to obtain conidia or yeast cells. The suspension is adjusted in sterile saline or water to a standardized concentration (e.g., 0.5 McFarland standard) and then further diluted in the test medium (e.g., RPMI-1640) to the final required inoculum density.
-
Plate Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted two-fold across a 96-well microtiter plate containing the test medium. A growth control (no drug) and a sterility control (no inoculum) well are included.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well (except the sterility control). The plate is then incubated at a suitable temperature (e.g., 35°C) for a defined period (24-72 hours, depending on the fungal species).
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well. For yeasts, this is often a ≥50% reduction in turbidity, while for molds, it is typically the concentration showing no visible growth.
Antiparasitic Properties of this compound
The V-ATPase is a validated drug target in several protozoan parasites. Bafilomycins have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria, and show potential against other parasites like Trypanosoma cruzi.[1][4]
-
Mechanism in Plasmodium falciparum: During its intraerythrocytic stage, the malaria parasite exports its own V-ATPase to the host cell membrane.[1] This pump is essential for maintaining the parasite's intracellular pH and for nutrient uptake. Bafilomycin inhibits this pump, leading to cytosolic acidification and rapid parasite death.[1][2]
-
Mechanism in Trypanosoma cruzi: In T. cruzi, the causative agent of Chagas disease, bafilomycin has been shown to inhibit the early stages of autophagy, a process crucial for the parasite's differentiation and survival under stress.[4]
Quantitative Antiparasitic Activity Data
Specific IC50 data for this compound against key parasites is limited in the available literature. However, data from closely related bafilomycins strongly suggest its potential efficacy due to their identical mechanism of action.
| Parasite Species | Related Compound | IC50 Value | Notes |
| Plasmodium falciparum | Bafilomycin A1 | ~1-10 nM | Potent and specific V-ATPase inhibition leads to parasite death.[2] |
| Trypanosoma cruzi | Bafilomycin A1 | Not specified (active at 100 nM) | Inhibits autophagy, a key survival pathway.[4] |
| Leishmania donovani | Bafilomycin A1 | Not specified | V-ATPase is a known target in Leishmania. |
| Nematodes (C. elegans) | Bafilomycin C1 | Active | Demonstrates broader anti-helminthic potential.[1] |
Experimental Protocol: Antiparasitic Susceptibility Testing (SYBR Green I Assay for P. falciparum)
A common method to determine the 50% inhibitory concentration (IC50) against the blood stages of P. falciparum is the SYBR Green I-based fluorescence assay, which measures parasite DNA replication.
Caption: Workflow for determining anti-plasmodial IC50.
Methodology Details:
-
Parasite Culture: Asexual stages of P. falciparum are maintained in vitro in human erythrocytes using a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX or human serum) under a specific gas mixture (5% CO2, 5% O2, 90% N2).
-
Assay Setup: The assay is initiated with tightly synchronized ring-stage parasites at a defined parasitemia and hematocrit.
-
Drug Addition: Serially diluted this compound is added to the wells of a 96-well plate. Controls include uninfected red blood cells, infected untreated cells (positive control), and infected cells treated with a known antimalarial (e.g., chloroquine).
-
Incubation: The plate is incubated for 72 hours to allow the parasites to complete one full life cycle.
-
Quantification: After incubation, the plates are frozen and thawed to lyse the cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added.
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Conclusion and Future Directions
This compound is a potent inhibitor of V-ATPase with well-defined antifungal and promising antiparasitic activities. Its specific mechanism of action disrupts fundamental cellular processes in pathogens, leading to their inhibition and death. While its high toxicity has limited its direct clinical application, this compound remains an invaluable pharmacological tool for studying V-ATPase function, autophagy, and pH homeostasis in various organisms. Future research may focus on the synthesis of this compound derivatives with an improved therapeutic index, potentially leading to the development of novel antifungal or antiparasitic agents that exploit the V-ATPase as a therapeutic target.
References
- 1. Bafilomycin - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Plasmodium falciparum pH regulation by small molecule indole derivatives results in rapid parasite death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bafilomycin C1 exert antifungal effect through disturbing sterol biosynthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Bafilomycin B1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bafilomycin B1 is a macrolide antibiotic derived from Streptomyces griseus. It is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), an enzyme crucial for the acidification of intracellular organelles such as lysosomes and endosomes.[1] By inhibiting V-ATPase, this compound disrupts the pH gradient across the membranes of these organelles, leading to profound effects on various cellular processes including autophagy, endosomal trafficking, and apoptosis.[1][2] These properties make this compound an invaluable tool for studying these pathways in cell culture.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on autophagy flux assays, endosomal acidification studies, and apoptosis induction.
Mechanism of Action
This compound binds to the V0 subunit of the V-ATPase complex, inhibiting its proton-pumping activity. This leads to a failure in acidifying lysosomes and endosomes.[2] The consequences of this inhibition are twofold in the context of autophagy:
-
Inhibition of Lysosomal Hydrolases: The acidic environment of the lysosome is essential for the activity of its degradative enzymes. By neutralizing the lysosomal pH, this compound inactivates these enzymes, preventing the breakdown of cargo delivered via autophagy.[2]
-
Blockade of Autophagosome-Lysosome Fusion: The fusion of autophagosomes with lysosomes to form autolysosomes is a critical step in the autophagic process. This compound has been shown to inhibit this fusion, leading to an accumulation of autophagosomes within the cell.[2][3]
These combined effects make this compound a powerful tool to study autophagic flux, which is the complete process of autophagy from autophagosome formation to degradation.
Data Presentation: Quantitative Parameters for this compound Usage
The following tables summarize key quantitative data for the application of this compound in various cell culture experiments. It is important to note that optimal concentrations and incubation times can vary between cell lines and experimental conditions, and therefore, a dose-response and time-course experiment is recommended for each new system.
| Table 1: Solubility and Stability | |
| Solvent | DMSO, Ethanol, Methanol[1][3] |
| Stock Solution Concentration | A common stock solution concentration is 1 mM in DMSO.[4] |
| Storage | Store stock solutions at -20°C. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4][5] |
| Stability | Stable for at least 4 years when stored as a solid at -20°C. In DMSO, it is recommended to use within 3 months.[3][4] |
| Table 2: Recommended Working Concentrations for Different Applications | | | :--- | :--- | :--- | | Application | Cell Line Example(s) | Concentration Range | | Autophagy Flux Assay | MCF-7, HeLa, SH-SY5Y | 10 - 200 nM[3][6][7] | | Endosomal Acidification Inhibition | HeLa, A431 | 100 nM - 1 µM[8][9] | | Apoptosis Induction (at higher concentrations) | SH-SY5Y, Pediatric B-cell ALL | ≥ 3-6 nM[10][11] | | Neuroprotection (at low concentrations) | SH-SY5Y, Cerebellar Granule Neurons | ≤ 1 nM[3][10] |
| Table 3: Incubation Times for Various Experiments | |
| Experiment | Typical Incubation Time |
| Autophagy Flux Assay (LC3-II accumulation) | 2 - 24 hours[6][12] |
| Endosomal Acidification Inhibition | 30 minutes - 1 hour[8] |
| Apoptosis Assays | 24 - 72 hours[11][13] |
Experimental Protocols
Protocol 1: Autophagy Flux Assay Using this compound
This protocol is designed to measure autophagic flux by monitoring the accumulation of the autophagosome marker, LC3-II, in the presence and absence of this compound. An increase in LC3-II levels upon this compound treatment indicates active autophagic flux.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against LC3 (to detect both LC3-I and LC3-II)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting.
-
Treatment:
-
Treat cells with your experimental compound of interest to induce or inhibit autophagy.
-
For the last 2-4 hours of the treatment period, add this compound to a final concentration of 50-100 nM to a subset of the wells.[6]
-
Include a vehicle control (DMSO) for both the experimental treatment and the this compound treatment.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay or similar method.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Normalize the LC3-II levels to the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between this compound-treated and untreated samples.
-
Protocol 2: Assessment of Endosomal Acidification
This protocol uses the fluorescent dye Acridine Orange to qualitatively assess the acidification of lysosomes and endosomes and the inhibitory effect of this compound.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Acridine Orange stock solution (e.g., 1 mg/mL in water)
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on coverslips or imaging plates to allow for microscopic observation.
-
This compound Treatment:
-
Treat the cells with this compound at a final concentration of 100 nM - 1 µM for 30-60 minutes.[8]
-
Include a vehicle-treated control.
-
-
Acridine Orange Staining:
-
During the last 15 minutes of the this compound treatment, add Acridine Orange to the medium to a final concentration of 1-5 µg/mL.
-
-
Imaging:
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Immediately visualize the cells using a fluorescence microscope.
-
Acridine Orange accumulates in acidic compartments and fluoresces bright red, while in the cytoplasm and nucleus, it fluoresces green.
-
-
Observation:
-
In control cells, you should observe distinct red fluorescent puncta corresponding to acidic lysosomes and endosomes.
-
In this compound-treated cells, the red fluorescence will be significantly diminished or absent, indicating a loss of the acidic environment in these organelles.
-
Protocol 3: Induction and Detection of Apoptosis
This protocol describes the use of this compound to induce apoptosis and its detection using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in multi-well plates.
-
Induction of Apoptosis:
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Centrifuge the cell suspension and wash the cells once with cold PBS.
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.[14]
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.[14]
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
-
Mandatory Visualizations
Caption: Mechanism of this compound in inhibiting autophagy.
Caption: Experimental workflow for an autophagy flux assay.
References
- 1. rpicorp.com [rpicorp.com]
- 2. Bafilomycin - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Bafilomycin A1 | Cell Signaling Technology [cellsignal.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Lysosomal flux assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Lysosomal pH Measurement Using Bafilomycin A1
Introduction
The lysosome is a critical organelle responsible for the degradation and recycling of cellular waste, including proteins, lipids, and nucleic acids.[1] The degradative capacity of the lysosome is dependent on a host of resident hydrolytic enzymes that function optimally in an acidic environment.[2] This acidic lumen, with a pH ranging from 4.5 to 5.0, is primarily maintained by a proton pump known as the vacuolar-type H+-ATPase (V-ATPase).[2] The V-ATPase actively transports protons from the cytoplasm into the lysosomal lumen, an energy-dependent process requiring ATP hydrolysis.[1][2]
Dysregulation of lysosomal pH has been implicated in a variety of human diseases, including neurodegenerative disorders and cancer.[2] Therefore, the ability to accurately measure and manipulate lysosomal pH is a valuable tool for researchers in basic science and drug development. Bafilomycin A1 is a potent and specific inhibitor of V-ATPase, making it an indispensable pharmacological tool for studying lysosomal function.[3] By inhibiting the V-ATPase, Bafilomycin A1 prevents the pumping of protons into the lysosome, leading to a rapid increase in lysosomal pH (alkalinization).[3][4] This application note provides detailed protocols for the use of Bafilomycin A1 to modulate and measure lysosomal pH in cultured cells.
Mechanism of Action of Bafilomycin A1
Bafilomycin A1 is a macrolide antibiotic that specifically targets the V-ATPase.[5] The V-ATPase is a multi-subunit complex composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that forms the proton pore.[2] Bafilomycin A1 binds to the V0c subunit of the V-ATPase, inhibiting its rotation and thereby blocking the translocation of protons across the lysosomal membrane.[6] This inhibition leads to a rapid and reversible increase in the intralysosomal pH.[3]
It is important to note that while Bafilomycin A1 is a specific inhibitor of V-ATPase, it can have other effects on cellular processes, particularly at higher concentrations or with prolonged exposure. For instance, it has been reported to block the fusion of autophagosomes with lysosomes, a process that may be independent of its effect on lysosomal acidification.[5][7]
Quantitative Data on Bafilomycin A1-Induced Lysosomal pH Change
The following table summarizes the effects of Bafilomycin A1 on lysosomal pH as reported in the literature. It is important to note that the optimal concentration and incubation time may vary depending on the cell type and experimental conditions.
| Cell Type | Bafilomycin A1 Concentration | Incubation Time | Initial Lysosomal pH | Final Lysosomal pH | Reference |
| A431 cells | 1 µM | 50 minutes | ~5.1-5.5 | ~6.3 | [3] |
| BNL CL.2 cells | 0.1 - 1 µM | 1 hour | Acidic (not specified) | Neutralized | [3] |
| Vero-317 cells | 100 nM | Not specified | Not specified | Raised | [8] |
| MC-3T3-E1 cells | 100 nM | Not specified | Not specified | Raised | [8] |
| 697 cells | 1 nM | Not specified | Acidic (not specified) | Alkalinization | [9] |
Experimental Protocols
Measuring Lysosomal pH using LysoSensor™ Green DND-189
This protocol describes the use of LysoSensor™ Green DND-189, a fluorescent probe that accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity upon acidification.
Materials:
-
Cultured cells grown on coverslips or in a multi-well plate suitable for fluorescence microscopy or flow cytometry.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
LysoSensor™ Green DND-189 (e.g., from Thermo Fisher Scientific).
-
Bafilomycin A1 (from a reputable supplier).
-
Dimethyl sulfoxide (DMSO) for dissolving Bafilomycin A1.
-
Nigericin (optional, for calibration).
-
Calibration buffers of known pH (ranging from pH 4.0 to 7.5).
-
Fluorescence microscope with appropriate filters for LysoSensor™ Green (Excitation/Emission: ~443/505 nm) or a flow cytometer.
Protocol:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or multi-well plate and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
-
Bafilomycin A1 Treatment:
-
Prepare a stock solution of Bafilomycin A1 in DMSO (e.g., 1 mM).
-
Dilute the Bafilomycin A1 stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 nM).
-
As a control, prepare a vehicle-treated sample with the same concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the Bafilomycin A1-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Dye Loading:
-
Prepare a working solution of LysoSensor™ Green DND-189 in pre-warmed complete cell culture medium (e.g., 1 µM).
-
Remove the Bafilomycin A1 or vehicle-containing medium and wash the cells once with warm PBS.
-
Add the LysoSensor™ Green DND-189 working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging or Flow Cytometry:
-
After incubation, wash the cells twice with warm PBS.
-
Add fresh, pre-warmed imaging buffer (e.g., PBS or a suitable live-cell imaging solution) to the cells.
-
For Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with the appropriate filter set. The fluorescence intensity of LysoSensor™ Green will be lower in Bafilomycin A1-treated cells due to the increased lysosomal pH.
-
For Flow Cytometry: Detach the cells (if adherent) using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze immediately on a flow cytometer.
-
-
Calibration (Optional but Recommended for Quantitative Measurement):
-
To obtain a quantitative measurement of lysosomal pH, a calibration curve should be generated.
-
Treat cells with a series of calibration buffers of known pH (e.g., ranging from 4.0 to 7.5) in the presence of a protonophore like nigericin (e.g., 10 µM). Nigericin equilibrates the intracellular and extracellular pH.
-
Measure the fluorescence intensity of LysoSensor™ Green at each pH value to generate a standard curve of fluorescence intensity versus pH.
-
The lysosomal pH of the experimental samples can then be extrapolated from this calibration curve.
-
Impact on Autophagy
Lysosomal acidification is a prerequisite for the final step of autophagy, which is the fusion of autophagosomes with lysosomes to form autolysosomes, and the subsequent degradation of the autophagosomal cargo by lysosomal hydrolases. By inhibiting lysosomal acidification, Bafilomycin A1 effectively blocks the autophagic flux at a late stage.[5][10] This leads to an accumulation of autophagosomes within the cell, which can be visualized by monitoring the levels of LC3-II, a protein marker for autophagosomes.[10] Therefore, Bafilomycin A1 is widely used in autophagy research to assess the rate of autophagic flux.
Troubleshooting and Considerations
-
Cell Viability: High concentrations of Bafilomycin A1 or prolonged treatment can be cytotoxic. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your cell type that minimally affect cell viability.
-
Reversibility: The inhibitory effect of Bafilomycin A1 on V-ATPase is reversible.[3] Washing the cells and incubating them in fresh, drug-free medium can restore lysosomal acidification.
-
Fluorescent Probe Selection: Several fluorescent probes are available for measuring lysosomal pH.[11][12][13][14] The choice of probe will depend on the specific experimental setup and available instrumentation. Ratiometric probes are generally preferred as they are less susceptible to variations in dye concentration and photobleaching.[12]
-
Off-target Effects: Be aware of potential off-target effects of Bafilomycin A1, especially when interpreting data related to vesicle trafficking and fusion events.[6][15]
By following these protocols and considerations, researchers can effectively use Bafilomycin A1 as a tool to investigate the critical role of lysosomal pH in various cellular processes.
References
- 1. The Emerging Roles of Vacuolar-Type ATPase-Dependent Lysosomal Acidification in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging roles of vacuolar-type ATPase-dependent Lysosomal acidification in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bafilomycin - Wikipedia [en.wikipedia.org]
- 6. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Inhibition of Lysosomal Activity as a Method For Monitoring Thyroid Hormone-induced Autophagic Flux in Mammalian Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visual monitoring of the lysosomal pH changes during autophagy with a red-emission fluorescent probe - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. google.com [google.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Bafilomycin B1 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Bafilomycin B1 stock solutions, a critical step for ensuring experimental reproducibility and accuracy. This compound is a macrolide antibiotic and a specific inhibitor of vacuolar H+-ATPase (V-ATPase), making it an invaluable tool in cell biology, neuroscience, and cancer research to study processes such as autophagy, endosomal acidification, and apoptosis.[1][2][3][4]
Physicochemical Properties and Solubility
This compound is a crystalline solid with poor water solubility.[3] Therefore, organic solvents are required to prepare stock solutions. It is crucial to use high-purity, anhydrous-grade solvents to minimize degradation.
Table 1: Solubility and Recommended Solvents for this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[3][4] | Recommended for most cell culture applications. Final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[5] |
| Methanol | Unstable[4] | While this compound dissolves in methanol, it is unstable for long-term storage as it can form a methyl ketal.[3] Not recommended for stock solutions. |
| Ethanol | Soluble[3] | An alternative to DMSO for certain applications. |
| N,N-Dimethylformamide (DMF) | Soluble[3] | Can be used, but DMSO is more common in cell-based assays. |
Experimental Protocol: Preparation of a 1 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 1 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.
Materials:
-
This compound (Molecular Weight: 816.0 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Acclimatization: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mM stock solution, you would need 0.816 mg of this compound.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 1 mM solution from 0.816 mg, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-50 µL) in sterile, light-protecting microcentrifuge tubes or amber vials.[1][5]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots under the recommended conditions as outlined in the next section.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Storage Conditions and Stability
Proper storage is critical to maintain the biological activity of this compound stock solutions.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month[1] | Suitable for short-term storage. Avoid repeated freeze-thaw cycles.[5] Protect from light.[5] |
| -80°C | Up to 6 months[1] | Recommended for long-term storage to ensure stability. |
Key Stability Considerations:
-
Light Sensitivity: Protect this compound, both in solid form and in solution, from prolonged exposure to light.[5] Use amber vials or wrap tubes in aluminum foil.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquoting into single-use volumes is highly recommended to preserve the integrity of the stock solution.[1][5]
-
Solvent Choice: As noted, methanol is not recommended for long-term storage due to the formation of a methyl ketal.[3] DMSO is the preferred solvent for stable, long-term storage.
Mechanism of Action: Inhibition of V-ATPase and Downstream Effects
This compound exerts its biological effects primarily by inhibiting the vacuolar H+-ATPase (V-ATPase).[1][4] This enzyme is responsible for acidifying intracellular compartments such as lysosomes and endosomes.
Signaling Pathway Affected by this compound
Caption: this compound inhibits V-ATPase, affecting autophagy and apoptosis.
By inhibiting V-ATPase, this compound prevents the acidification of lysosomes. This has several downstream consequences:
-
Inhibition of Autophagy: The fusion of autophagosomes with lysosomes and the subsequent degradation of their contents are pH-dependent processes. By raising the lysosomal pH, this compound effectively blocks the late stages of autophagy, leading to an accumulation of autophagosomes.[2][6]
-
Induction of Apoptosis: In many cancer cell lines, the inhibition of autophagy by this compound can lead to the induction of apoptotic cell death.[5]
-
Neuroprotection: Interestingly, at low concentrations, this compound has been shown to be neuroprotective in certain models of neurodegenerative diseases.[1][7]
These application notes are intended to serve as a guide. Researchers should always refer to the specific product data sheet provided by the manufacturer for the most accurate and up-to-date information. It is also advisable to perform in-house stability and activity tests to ensure the integrity of the this compound stock solution for your specific experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Bafilomycin - Wikipedia [en.wikipedia.org]
- 7. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Bafilomycin in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bafilomycins are a class of macrolide antibiotics that act as potent and specific inhibitors of vacuolar H+-ATPases (V-ATPases). By blocking the acidification of lysosomes and endosomes, Bafilomycins disrupt cellular processes such as autophagy, endocytosis, and protein degradation. This disruption of cellular homeostasis has made Bafilomycins valuable tools in cancer research. Notably, the inhibition of autophagy, a cellular survival mechanism often upregulated in cancer cells to withstand stress from chemotherapy, presents a promising strategy to enhance the efficacy of conventional anticancer agents.
These application notes provide a comprehensive overview of the use of Bafilomycin B1, and its extensively studied analog Bafilomycin A1, in combination with other cancer drugs. Due to the limited availability of specific quantitative data for this compound in combination therapies, the following data and examples are primarily based on studies involving Bafilomycin A1. Given their identical mechanism of action as V-ATPase inhibitors, the principles, experimental protocols, and observed synergistic effects are expected to be highly comparable for this compound.
Key Applications
-
Sensitization of chemoresistant cancer cells: Bafilomycin can re-sensitize cancer cells that have developed resistance to standard chemotherapeutic agents like cisplatin.
-
Synergistic cytotoxicity with targeted therapies: In combination with targeted agents such as Src kinase inhibitors, Bafilomycin can lead to a synergistic increase in cancer cell death.
-
Induction of apoptosis and cell cycle arrest: By inhibiting autophagy, Bafilomycin promotes the induction of apoptosis and can cause cell cycle arrest, particularly under hypoxic conditions.
Data Presentation: Synergistic Effects of Bafilomycin A1 in Combination Therapy
The following tables summarize quantitative data from studies on Bafilomycin A1 in combination with other anticancer agents, demonstrating its potential to enhance therapeutic efficacy.
Table 1: Synergistic Growth Inhibition of Bafilomycin A1 with Src Tyrosine Kinase Inhibitors in Glioblastoma Cells [1][2][3]
| Cell Line | Drug | IC50 (Single Agent) | IC50 (in combination with 20 nM Bafilomycin A1) | Combination Index (CI)* |
| U87 | Si306 | 12.5 µM | 3.8 µM | < 1 (Synergistic) |
| pro-Si306 | 15.2 µM | 8.1 µM | < 1 (Synergistic) | |
| U87-TxR | Si306 | > 25 µM | 4.9 µM | < 1 (Synergistic) |
| pro-Si306 | > 25 µM | 11.5 µM | < 1 (Synergistic) |
*Combination Index (CI) values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Qualitative Effects of Bafilomycin A1 in Combination with Other Anticancer Drugs
| Cancer Type | Combination Drug | Observed Effect | Reference |
| Cervical Cancer | Cisplatin | Increased apoptosis and cell death in HeLa and CaSki cells.[4] | [4] |
| Breast Cancer (HER2+) | Trastuzumab | Decreased HER2 surface expression, impairing trastuzumab binding and inhibiting antibody-dependent cellular cytotoxicity (ADCC).[1][5][6] | [1][5][6] |
| Colon Cancer | Doxorubicin | Postponed in vitro cell re-population of therapy-induced senescent cells. | [7] |
Signaling Pathways Modulated by Bafilomycin Combinations
Bafilomycin, in concert with other anticancer agents, modulates several critical signaling pathways to exert its synergistic effects.
Autophagy Inhibition and Apoptosis Induction
Bafilomycin's primary mechanism involves the inhibition of late-stage autophagy. This blockage of the cellular recycling process can lead to the accumulation of damaged organelles and pro-apoptotic factors, ultimately triggering programmed cell death. The interplay between autophagy and apoptosis is crucial, with proteins from the Bcl-2 family playing a central role in regulating both processes.
HIF-1α and p21-Mediated Cell Cycle Arrest
Under hypoxic conditions, a common feature of the tumor microenvironment, Bafilomycin has been shown to upregulate Hypoxia-Inducible Factor-1α (HIF-1α). This leads to the induction of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest and inhibition of tumor cell proliferation.[8][9][10]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in combination with other cancer drugs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound, the combination drug, and a combination of both at various ratios.
-
Remove the medium and add 100 µL of medium containing the drugs to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. IC50 values can be determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells, including the supernatant which may contain detached apoptotic cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Western Blot Analysis for Apoptosis and Autophagy Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and autophagy.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-p62, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein expression relative to the loading control.
Conclusion
The combination of Bafilomycin with conventional and targeted anticancer drugs represents a promising strategy to overcome drug resistance and enhance therapeutic efficacy. The provided data on Bafilomycin A1 highlights its potential for synergistic interactions, and the detailed protocols offer a framework for researchers to investigate these combinations further with this compound. By elucidating the underlying signaling pathways, the development of more effective and personalized cancer therapies can be advanced. Further research specifically focusing on this compound in combination treatments is warranted to fully characterize its therapeutic potential.
References
- 1. The Autophagy Inhibitor Bafilomycin Inhibits Antibody-Dependent Natural Killer Cell-Mediated Killing of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Autophagy Inhibitor Bafilomycin Inhibits Antibody-Dependent Natural Killer Cell-Mediated Killing of Breast Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Pentoxifylline Enhances the Effects of Doxorubicin and Bleomycin on Apoptosis, Caspase Activity, and Cell Cycle While Reducing Proliferation and Senescence in Hodgkin’s Disease Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination chemotherapy with bleomycin, etoposide, and cisplatin in metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Bafilomycin B1: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bafilomycin B1 is a macrolide antibiotic that acts as a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[1][2] This enzyme is crucial for acidifying intracellular organelles like lysosomes and endosomes, a process fundamental to autophagic flux, protein degradation, and receptor recycling.[3] In the context of neurodegenerative diseases, such as Parkinson's and Alzheimer's, where protein aggregation and dysfunctional autophagy are key pathological features, this compound serves as a critical research tool.[4][5][6]
These application notes provide a comprehensive overview of the experimental design and detailed protocols for utilizing this compound in cellular and invertebrate models of neurodegeneration. The focus is on its dual role: as an inducer of autophagic blockage at high concentrations and as a potential neuroprotective agent at low, sub-toxic concentrations.[1][7]
Mechanism of Action
This compound inhibits V-ATPase, leading to a disruption of the proton gradient across organellar membranes.[1][2] This has several downstream consequences relevant to neurodegenerative disease research:
-
Inhibition of Autophagy: At higher concentrations (typically ≥ 3-10 nM in cell culture), this compound prevents the fusion of autophagosomes with lysosomes by neutralizing the acidic environment of the lysosome.[8][9] This blockage of the final stage of autophagy leads to an accumulation of autophagosomes, which can be monitored to study autophagic flux.[9][10]
-
Neuroprotection at Low Doses: Interestingly, at low, non-V-ATPase-inhibitory concentrations (≤ 1 nM), this compound has been shown to be neuroprotective in models of Parkinson's disease.[1][4] This protective effect is thought to be independent of V-ATPase inhibition and may involve the preservation of the autophagy-lysosome pathway and a reduction in the accumulation of toxic protein oligomers like α-synuclein.[1][11]
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data from studies using this compound in neurodegenerative disease models.
Table 1: Effects of this compound on SH-SY5Y Human Neuroblastoma Cells
| Parameter | Concentration | Treatment Duration | Observed Effect | Reference |
| Cell Viability | ≥ 3 nM | 48 hours | Significant decrease in cell viability. | [1] |
| Neuroprotection (against Chloroquine-induced cell death) | 0.1 - 1 nM | 48 hours | Significant attenuation of cell death. | [1] |
| Caspase-3-like Activity | ≥ 6 nM (BafA1) | Not Specified | Significant increase in apoptosis. | [1] |
| Autophagic Flux Inhibition (LC3-II accumulation) | 10 - 100 nM | 24 hours | Significant increase in LC3-II levels. | [12] |
Table 2: Effects of this compound in a C. elegans Model of Parkinson's Disease (α-synuclein overexpression)
| Parameter | Concentration | Treatment Duration | Observed Effect | Reference |
| Dopaminergic Neuroprotection | 50 - 150 µg/ml | 24 hours (acute exposure) | Significant protection against α-synuclein-induced neurodegeneration. | [1] |
| Dopaminergic Neuroprotection (Day 10 post-treatment) | 50 - 100 µg/ml | 24 hours (acute exposure) | Continued significant protection against neurodegeneration. | [1] |
| Toxicity | 400 - 500 µg/ml | Not Specified | Lethal to embryos. | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Autophagic Flux Blockage in SH-SY5Y Cells
This protocol is designed to measure the accumulation of autophagosomes as an indicator of autophagic flux inhibition.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with this compound at final concentrations ranging from 10 nM to 100 nM for 24 hours. Include a vehicle control (DMSO). To induce autophagy for a more robust signal, cells can be cultured in starvation medium (e.g., HBSS) for the final 2-4 hours of the this compound treatment.[13]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image the bands corresponding to LC3-I and LC3-II.
-
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates the accumulation of autophagosomes and thus, inhibition of autophagic flux.[12]
Protocol 2: Evaluation of Neuroprotective Effects of Low-Dose this compound in a C. elegans Parkinson's Disease Model
This protocol outlines the procedure to assess the protective effects of this compound on dopaminergic neurons in a transgenic C. elegans model overexpressing human α-synuclein.
Materials:
-
C. elegans strain expressing GFP in dopaminergic neurons and overexpressing human wild-type α-synuclein (e.g., UA44).[1]
-
NGM (Nematode Growth Medium) plates seeded with E. coli OP50.
-
This compound stock solution (in methanol).
-
M9 buffer.
-
Levamisole solution (3 mM) for immobilization.
-
Agarose pads (2.5%).
-
Fluorescence microscope.
Procedure:
-
Synchronization: Synchronize the worm population by bleaching to obtain a population of age-matched L1 larvae.
-
Treatment:
-
Washing: After incubation, wash the worms three times with M9 buffer to remove the this compound.
-
Plating: Transfer the washed worms to NGM plates seeded with E. coli OP50 and maintain at 20°C.
-
Neurodegeneration Analysis:
-
At specified time points (e.g., day 7 and day 10 post-hatching), immobilize approximately 30 worms per treatment group with 3 mM levamisole on a 2.5% agarose pad.[1]
-
Visualize the GFP-labeled dopaminergic neurons using a fluorescence microscope.
-
Score the number of intact cephalic (CEP) and anterior deirid (ADE) dopaminergic neurons. A worm is considered to have no neurodegeneration if all six anterior dopaminergic neurons are present and appear healthy.[1]
-
-
Data Analysis: Calculate the percentage of worms with no neurodegeneration for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to determine the significance of the protective effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in the autophagy pathway.
Caption: Workflow for assessing autophagic flux in SH-SY5Y cells.
Caption: Workflow for evaluating neuroprotection in C. elegans.
References
- 1. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Low-dose bafilomycin attenuates neuronal cell death associated with autophagy-lysosome pathway dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-synuclein aggregation involves a bafilomycin A1-sensitive autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-synuclein aggregation involves a bafilomycin A 1-sensitive autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagy, bafilomycin and cell death: the "a-B-cs" of plecomacrolide-induced neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Bafilomycin - Wikipedia [en.wikipedia.org]
- 10. Autophagy Watch | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dermal fibroblasts from patients with Parkinson’s disease have normal GCase activity and autophagy compared to patients with PD and GBA mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Autophagy Detection Kit with Bafilomycin A1 for Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of cellular components through the lysosomal machinery. This catabolic pathway plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents.[1][2][3][4] Measuring autophagic flux provides a more accurate assessment of autophagic activity than merely quantifying the number of autophagosomes at a single point in time.
This kit provides a reliable method for monitoring autophagic flux by utilizing Bafilomycin A1, a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[5][6] Bafilomycin A1 blocks the fusion of autophagosomes with lysosomes and inhibits lysosomal acidification, leading to the accumulation of autophagosomes.[5][7][8][9] By comparing the levels of autophagic markers, such as LC3-II, in the presence and absence of Bafilomycin A1, researchers can quantify the rate of autophagic degradation.
Principle of the Assay
The assay is based on the quantification of autophagosome accumulation in the presence of Bafilomycin A1. Microtubule-associated protein 1 light chain 3 (LC3) is a key marker of autophagosomes. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the phosphatidylethanolamine-conjugated form (LC3-II), which is recruited to the autophagosomal membranes.[10][11] The amount of LC3-II is proportional to the number of autophagosomes.
In a cell with active autophagic flux, autophagosomes are continuously formed and then degraded upon fusion with lysosomes. Treatment with Bafilomycin A1 inhibits the final degradation step, causing LC3-II to accumulate within the cell. The difference in the amount of LC3-II between untreated and Bafilomycin A1-treated cells represents the amount of LC3-II that would have been degraded by the lysosomes during the treatment period, providing a measure of autophagic flux.[12][13][14]
Materials Provided
-
Bafilomycin A1 (10 µM in DMSO)
-
LC3B Antibody (Primary Antibody)
-
HRP-conjugated Secondary Antibody
-
Cell Lysis Buffer
-
Protein Assay Reagent
Materials Required but Not Provided
-
Cultured cells and appropriate culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Microplate reader for protein quantification
Experimental Protocols
Cell Culture and Treatment
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare the following experimental groups:
-
Control: Untreated cells.
-
Bafilomycin A1: Cells treated with Bafilomycin A1.
-
Experimental Treatment: Cells treated with the compound of interest.
-
Experimental Treatment + Bafilomycin A1: Cells co-treated with the compound of interest and Bafilomycin A1.
-
-
For the Bafilomycin A1-treated groups, add Bafilomycin A1 to the culture medium to a final concentration of 100 nM.[13] The optimal concentration and treatment time may vary depending on the cell line and experimental conditions and should be determined empirically. A typical treatment time is 2-4 hours.[13]
-
For the experimental treatment groups, add the compound of interest at the desired concentration and incubate for the appropriate duration. For co-treatment, Bafilomycin A1 is typically added during the last 2-4 hours of the experimental treatment.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of Cell Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube. This is the total protein extract.
-
Determine the protein concentration of each sample using the provided Protein Assay Reagent and a microplate reader, following the manufacturer's instructions.
Western Blot Analysis
-
Normalize the protein concentration of all samples with Cell Lysis Buffer.
-
Denature the protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (a 12% gel is recommended for good separation of LC3-I and LC3-II).
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary LC3B antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
Data Analysis and Interpretation
The primary endpoint of this assay is the level of LC3-II. Densitometric analysis of the LC3-II band should be performed using image analysis software. Autophagic flux can be calculated as the difference in LC3-II levels between samples treated with and without Bafilomycin A1.
Autophagic Flux = LC3-II (Bafilomycin A1 treated) - LC3-II (untreated)
An increase in this value upon experimental treatment indicates an induction of autophagic flux. Conversely, a decrease suggests an inhibition of autophagic flux.
Quantitative Data Summary
| Treatment Group | LC3-I (Relative Densitometry Units) | LC3-II (Relative Densitometry Units) | LC3-II / Loading Control Ratio | Autophagic Flux (ΔLC3-II) |
| Control | ||||
| - Bafilomycin A1 | ||||
| + Bafilomycin A1 | ||||
| Experimental Drug | ||||
| - Bafilomycin A1 | ||||
| + Bafilomycin A1 | ||||
| Positive Control (e.g., Starvation) | ||||
| - Bafilomycin A1 | ||||
| + Bafilomycin A1 |
Visualizations
Caption: Autophagy signaling pathway and the inhibitory action of Bafilomycin A1.
Caption: Experimental workflow for the autophagy flux assay.
Caption: Logical flow for the analysis of autophagic flux data.
References
- 1. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bafilomycin - Wikipedia [en.wikipedia.org]
- 6. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Autophagy Detection | LC3 Conversion Assay [promega.sg]
- 12. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 13. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bafilomycin B1 vs. A1 for Autophagy Inhibition: A Technical Guide
For researchers investigating autophagy, the choice between Bafilomycin A1 and B1 can be perplexing. This guide provides a comprehensive comparison, troubleshooting advice, and detailed protocols to assist in selecting the appropriate inhibitor for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bafilomycin A1 and B1 in autophagy studies?
Both Bafilomycin A1 and B1 are potent inhibitors of vacuolar H+-ATPase (V-ATPase).[1][2] V-ATPase is a proton pump essential for acidifying intracellular organelles like lysosomes. By inhibiting V-ATPase, these compounds prevent the acidification of lysosomes, which in turn inhibits the activity of pH-dependent lysosomal hydrolases responsible for the degradation of autophagic cargo. This blockade occurs at a late stage of autophagy, leading to the accumulation of autophagosomes.[1]
Q2: Which compound is more potent: Bafilomycin A1 or B1?
Both Bafilomycin A1 and B1 are highly potent inhibitors of V-ATPase.[2][3] While specific IC50 values for Bafilomycin B1 are not as widely reported as for A1, studies have shown that at higher concentrations, they inhibit V-ATPase with equal potency.[3] Bafilomycin A1 has a well-documented IC50 for V-ATPase in the nanomolar range.[4][5][6] For practical purposes in standard autophagy experiments, both can be considered to have comparable potency.
Q3: Are there any known differences in their effects on autophagy?
Current literature suggests that Bafilomycin A1 and B1 have very similar effects on autophagy, primarily through V-ATPase inhibition.[3] Bafilomycin A1 is more extensively characterized and widely used in autophagy research.[1] Some studies report that Bafilomycin A1 can also inhibit the fusion of autophagosomes with lysosomes, although this effect can be cell-type and context-dependent.[1]
Q4: What are the recommended working concentrations for inhibiting autophagy?
For Bafilomycin A1, a concentration range of 100 nM to 400 nM is commonly used to effectively block autophagic flux in most cell lines.[1] The optimal concentration should be determined empirically for each cell type and experimental condition. Given its similar potency, a similar concentration range can be anticipated for this compound, though empirical validation is crucial.
Q5: What are the potential off-target effects to be aware of?
At higher concentrations, bafilomycins can have off-target effects. They have been reported to act as potassium ionophores, which can lead to mitochondrial damage and induce apoptosis.[1] Some studies have also noted that prolonged treatment with Bafilomycin A1 can interfere with endosome trafficking and proteasomal function.[1] It is therefore recommended to use the lowest effective concentration and the shortest treatment time necessary to observe the desired inhibition of autophagy.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No accumulation of LC3-II after treatment. | Insufficient concentration of Bafilomycin. | Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 50 nM - 500 nM). |
| Short treatment duration. | Increase the incubation time. A typical treatment is 2-4 hours, but this may need optimization.[7] | |
| Low basal autophagy. | Ensure your experimental conditions are appropriate to induce or observe basal autophagy. Consider using a positive control for autophagy induction (e.g., starvation). | |
| Significant cell death observed. | Concentration of Bafilomycin is too high, leading to toxicity. | Reduce the concentration and/or the duration of the treatment. At concentrations ≥ 3-6 nM, bafilomycins can induce apoptosis.[3] |
| Cell line is particularly sensitive. | Perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold in your specific cells. | |
| Inconsistent results between experiments. | Instability of Bafilomycin in solution. | Prepare fresh stock solutions in DMSO and store them in aliquots at -20°C. Avoid repeated freeze-thaw cycles. |
| Variability in cell culture conditions. | Maintain consistent cell density, passage number, and media composition. |
Quantitative Data Summary
| Compound | Target | IC50 | Common Working Concentration (Autophagy) | Key Characteristics |
| Bafilomycin A1 | Vacuolar H+-ATPase (V-ATPase) | 0.44 - 400 nM[4][5][8] | 100 - 400 nM[1] | Extensively studied and validated for autophagy research. May also inhibit autophagosome-lysosome fusion.[1] |
| This compound | Vacuolar H+-ATPase (V-ATPase) | Not widely reported, but considered equipotent to A1 at higher doses.[3] | 100 - 400 nM (presumed, requires validation) | Structurally similar to A1 with comparable V-ATPase inhibitory activity. Less characterized for autophagy studies.[3] |
Experimental Protocols
Protocol 1: Monitoring Autophagic Flux using Bafilomycin A1 by Western Blot for LC3-II
This protocol is designed to measure the rate of autophagosome degradation (autophagic flux) by comparing LC3-II levels in the presence and absence of Bafilomycin A1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
Bafilomycin A1 (stock solution in DMSO, e.g., 100 µM)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Experimental Setup: Prepare four groups of cells:
-
Group 1: Untreated (complete medium)
-
Group 2: Bafilomycin A1 treated (complete medium + 100 nM Bafilomycin A1)
-
Group 3: Starvation-induced autophagy (starvation medium)
-
Group 4: Starvation + Bafilomycin A1 (starvation medium + 100 nM Bafilomycin A1)
-
-
Treatment:
-
For Groups 3 and 4, replace the complete medium with starvation medium.
-
Add Bafilomycin A1 to Groups 2 and 4. Add an equivalent volume of DMSO to the control groups (1 and 3).
-
Incubate the cells for 2-4 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary LC3 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Compare the levels of LC3-II between the different treatment groups. An increase in LC3-II in the Bafilomycin A1-treated samples compared to their untreated counterparts indicates active autophagic flux.
Visualizations
Caption: Mechanism of Bafilomycin A1 and B1 in blocking autophagy.
Caption: Workflow for assessing autophagic flux using Bafilomycin.
References
- 1. Bafilomycin - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Bafilomycin A1 | H+-ATPase Inhibitors: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. The Autophagy Inhibitor Bafilomycin Inhibits Antibody-Dependent Natural Killer Cell-Mediated Killing of Breast Carcinoma Cells [mdpi.com]
Technical Support Center: Bafilomycin B1 and mTOR Signaling
Welcome to the technical support center for researchers utilizing Bafilomycin B1 in studies of mTOR signaling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound to inhibit autophagy, but I'm seeing a surprising decrease in mTORC1 activity. Is this a known phenomenon?
A1: Yes, this is a frequently observed, albeit counterintuitive, effect. While this compound is a potent inhibitor of autophagic flux by blocking the vacuolar H+-ATPase (v-ATPase) and thus lysosomal acidification, its effects on mTORC1 can be inhibitory.[1][2] This inhibition is often evidenced by reduced phosphorylation of mTORC1 downstream targets like p70S6K and ribosomal protein S6 (rpS6).[1]
Several mechanisms are proposed for this unexpected inhibition:
-
Lysosomal Stress: The disruption of lysosomal pH and function by this compound can induce a state of "lysosomal stress," which in turn leads to the inactivation of mTORC1.[1]
-
Impaired mTOR Localization: mTORC1 activation occurs on the lysosomal surface. Treatment with this compound has been shown to reduce the co-localization of mTOR with lysosomal markers like LAMP-1, thereby preventing its activation.[1]
-
Disruption of the v-ATPase/Ragulator Axis: The v-ATPase, the direct target of this compound, interacts with the Ragulator complex, which is essential for mTORC1 activation. By inhibiting the v-ATPase, this compound may disrupt this interaction and subsequent mTORC1 signaling.[1]
Q2: In my chondrocyte cell line, this compound appears to be activating mTORC1 signaling. Is this a cell-type-specific anomaly?
A2: This is a documented cell-type-specific effect. In epiphyseal chondrocytes, this compound has been shown to potently activate mTORC1 signaling, leading to increased phosphorylation of rpS6 and EIF4EBP1.[3] This activation was observed to be independent of autophagy, as it also occurred in ATG5-deficient cells.[3] This highlights the importance of considering the specific cellular context when interpreting the effects of this compound on mTOR signaling.
Q3: Does this compound affect upstream signaling pathways that regulate mTORC1, such as the PI3K/Akt pathway?
A3: Generally, this compound does not appear to inhibit upstream signaling pathways like PI3K/Akt or Erk.[4][5] Studies have shown that EGF-induced phosphorylation of Akt and Erk remains unaffected by this compound treatment, suggesting that its inhibitory effects on mTORC1 are not due to interference with these canonical upstream activators.[5]
Q4: Could the observed inhibition of mTORC1 by this compound be due to a depletion of intracellular amino acids from blocked autophagy?
A4: This is a logical hypothesis, but experimental evidence suggests this is not the primary mechanism.[1][4] Studies have shown that the inhibitory effect of this compound on mTORC1 signaling is not rescued by the addition of amino acids and that total intracellular amino acid levels are not significantly changed by the treatment.[1][4] The reduction in mTORC1 signaling appears to be more related to the accumulation of lysosomal storage material and the disruption of the lysosomal signaling platform.[1][2]
Q5: Can this compound influence other key cellular energy sensors like AMPK?
A5: Yes, this compound has been shown to enhance the activity of AMP-activated protein kinase (AMPK).[1] AMPK is a known inhibitor of mTORC1, both directly through phosphorylation of RAPTOR and indirectly via TSC2.[1] Therefore, the activation of AMPK by this compound could be a contributing factor to the observed mTORC1 inhibition in some experimental systems.
Troubleshooting Guides
Problem 1: Unexpected Inhibition of mTORC1
Symptoms:
-
Decreased phosphorylation of p70S6K (Thr389).
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Decreased phosphorylation of ribosomal protein S6 (Ser240/244).
-
Decreased phosphorylation of 4E-BP1 (Ser65).
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Lysosomal Stress | This is an inherent effect of this compound. Consider using a lower concentration or shorter treatment time to minimize off-target effects while still inhibiting autophagy. |
| Disrupted mTOR Localization | Perform immunofluorescence to co-localize mTOR and a lysosomal marker (e.g., LAMP1) with and without this compound treatment to confirm this effect in your system. |
| AMPK Activation | Probe for phosphorylated AMPK (Thr172) by Western blot to determine if this pathway is activated in your cells by this compound. |
Problem 2: Unexpected Activation of mTORC1
Symptoms:
-
Increased phosphorylation of p70S6K (Thr389).
-
Increased phosphorylation of ribosomal protein S6 (Ser240/244).
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Cell-Type Specificity | This effect has been documented in chondrocytes.[3] If you are not working with this cell type, carefully validate your findings with multiple mTORC1 downstream targets and consider if your cell line has unique lysosomal or metabolic properties. |
| Autophagy-Independent Mechanism | To confirm the effect is independent of autophagy, consider using siRNA to knock down key autophagy genes (e.g., ATG5 or ATG7) and observe if this compound still activates mTORC1.[3] |
Quantitative Data Summary
The following table summarizes the reported effects of Bafilomycin A1 on mTORC1 signaling components from cited literature.
| Cell Line | Treatment | Target Protein | Observed Effect | Fold Change (approx.) | Reference |
| HeLa | 24h Bafilomycin A1 | p-rpS6 (S240/244) | Decrease | ~50% reduction | [1] |
| A549 | 24h Bafilomycin A1 | p-rpS6 (S240/244) | Decrease | ~60% reduction | [1] |
| Hepatocytes | EGF + Bafilomycin | p-p70S6K (T389) | Decrease | Significant inhibition | [4][5] |
| Chondrocytes | 48h Bafilomycin A1 | p-rpS6 | Increase | Up to 12-fold increase | [3] |
Key Experimental Protocols
Western Blotting for mTORC1 Signaling Components
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Cell Lysis: After treatment with this compound and relevant controls, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p70S6K (Thr389), total p70S6K, p-rpS6 (Ser240/244), total rpS6, p-4E-BP1 (Ser65), total 4E-BP1, p-AMPK (Thr172), total AMPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify changes in protein phosphorylation relative to the total protein and loading control.
Visualizations
Caption: this compound inhibits mTORC1 by targeting the v-ATPase.
Caption: Context-dependent effects of this compound on mTORC1.
Caption: Workflow for analyzing this compound effects on mTOR.
References
- 1. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of lysosomes activates the MTORC1 signaling pathway in chondrocytes in an autophagy-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Time-Dependent Effects of Bafilomycin A1 on Autophagosome-Lysosome Fusion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of Bafilomycin A1 in studying autophagosome-lysosome fusion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bafilomycin A1 in inhibiting autophagosome-lysosome fusion?
A1: Bafilomycin A1 is a specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2] By inhibiting V-ATPase, Bafilomycin A1 prevents the pumping of protons into lysosomes, thereby increasing the intralysosomal pH.[3] This lack of acidification inhibits the activity of pH-dependent lysosomal hydrolases that are essential for the degradation of autophagosomal cargo.[4] While it is widely accepted that Bafilomycin A1 blocks the late stage of autophagy, some studies suggest that the inhibition of autophagosome-lysosome fusion might be independent of lysosomal acidification.[4][5]
Q2: Does Bafilomycin A1 have other effects besides V-ATPase inhibition?
A2: Yes, Bafilomycin A1 has been shown to have a dual effect on autophagic flux. In addition to inhibiting V-ATPase-dependent acidification, it also independently inhibits the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which is crucial for autophagosome-lysosome fusion.[4][5] This dual inhibition leads to a robust blockage of the autophagic process.[4] At higher concentrations and with prolonged exposure, Bafilomycin A1 can also induce apoptosis and may have other off-target effects.[6][7]
Q3: What is the recommended concentration and incubation time for Bafilomycin A1 to effectively block autophagosome-lysosome fusion?
A3: The optimal concentration and incubation time for Bafilomycin A1 are highly cell-type dependent and should be empirically determined. However, a general starting point is a concentration range of 10-200 nM for a duration of 2-6 hours.[8] Shorter incubation times are often preferred to minimize non-specific effects on other endocytic pathways.[8] For some sensitive cell lines, even lower concentrations (e.g., 1-5 nM) have been shown to be effective.[9][10]
Q4: How can I monitor the inhibition of autophagosome-lysosome fusion by Bafilomycin A1?
A4: The most common method is to measure the accumulation of autophagosome-associated proteins, such as microtubule-associated protein 1 light chain 3-II (LC3-II), and the autophagy substrate p62/SQSTM1, by Western blotting.[11] Another powerful technique is the use of tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3).[12] In this assay, autophagosomes appear as yellow puncta (co-localization of GFP and mCherry), while autolysosomes are red (mCherry only, as GFP is quenched by the acidic lysosomal environment).[12] An accumulation of yellow puncta in the presence of Bafilomycin A1 indicates a block in fusion.[12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No accumulation of LC3-II observed after Bafilomycin A1 treatment. | Bafilomycin A1 concentration is too low. | Perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 400 nM) to determine the optimal concentration for your cell line.[6] |
| Incubation time is too short. | Increase the incubation time. A time course experiment (e.g., 2, 4, 6, 12, 24 hours) can help identify the optimal duration for observing LC3-II accumulation.[8][13] | |
| Low basal autophagy. | Induce autophagy with a known stimulus (e.g., starvation, rapamycin) in the presence and absence of Bafilomycin A1 to confirm the inhibitory effect. | |
| Significant cell death observed after Bafilomycin A1 treatment. | Bafilomycin A1 concentration is too high. | Reduce the concentration of Bafilomycin A1. High concentrations can be cytotoxic and induce apoptosis.[7][14] |
| Prolonged incubation time. | Decrease the incubation time. Long exposures can lead to off-target effects and toxicity.[8] | |
| Cell line is particularly sensitive. | Test a range of lower concentrations (e.g., 0.5-10 nM) and shorter time points.[10] | |
| Inconsistent results between experiments. | Variability in cell conditions. | Ensure consistent cell density, passage number, and growth conditions. Cell cycle synchronization by serum starvation might improve reproducibility.[15] |
| Bafilomycin A1 degradation. | Prepare fresh Bafilomycin A1 stock solutions and store them properly. Avoid repeated freeze-thaw cycles.[15] | |
| Difficulty interpreting mCherry-GFP-LC3 data. | Poor transfection efficiency. | Optimize your transfection protocol to ensure a sufficient number of cells are expressing the tandem construct. |
| High background fluorescence. | Use appropriate controls, including untransfected cells, to set the baseline for fluorescence. | |
| Image acquisition settings are not optimal. | Standardize laser power, gain, and exposure time across all samples to ensure comparability. |
Quantitative Data Summary
The following tables summarize the concentrations and incubation times of Bafilomycin A1 used in various studies to inhibit autophagosome-lysosome fusion.
Table 1: Effective Concentrations of Bafilomycin A1 in Different Cell Lines
| Cell Line | Concentration | Observed Effect | Reference |
| Pediatric B-cell acute lymphoblastic leukemia (B-ALL) | 1 nM | Inhibition of autophagic flux | [9] |
| Diffuse large B-cell lymphoma (DLBCL) | 5 nM | Inhibition of autophagic flux | [10] |
| Primary rat cortical neurons | 10 nM | Increase in LC3-II levels | [16] |
| Rat hepatoma H-4-II-E cells | 100 nM | Blockage of autophagosome-lysosome fusion | [6] |
| Prostate cancer cell lines | 50-200 nM | Blockage of autophagic flux | [8] |
| MG63 osteosarcoma cells | 1 µM | Inhibition of autophagy | [14] |
Table 2: Time-Dependent Effects of Bafilomycin A1
| Incubation Time | Concentration | Cell Line | Observed Effect | Reference |
| 1 hour | 100 nM | Rat hepatoma H-4-II-E | Blockage of autophagosome-lysosome fusion | [6] |
| 2-6 hours | 50-200 nM | General recommendation | Effective inhibition of autophagic flux with minimal non-specific effects | [8] |
| 12 hours | 10 nM | Teratocarcinoma cells | Blockage of autophagy to study flux | [8] |
| 24 hours | 5 nM | DLBCL cells | Inhibition of autophagy marker proteins | [10] |
| 24 hours | 10 nM | Primary rat cortical neurons | Significant increase in LC3-II | [16] |
| 72 hours | 5 nM | DLBCL cells | Inhibition of autophagy via multiple targets | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II and p62 Accumulation
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
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Treatment: Treat cells with the desired concentration of Bafilomycin A1 or vehicle control (e.g., DMSO) for the determined time period. Include positive controls for autophagy induction (e.g., starvation medium) and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of LC3-II to the loading control. An increase in this ratio in Bafilomycin A1-treated cells compared to control indicates inhibition of autophagic flux. A concurrent increase in p62 levels further confirms this inhibition.
Protocol 2: mCherry-GFP-LC3 Autophagic Flux Assay
-
Cell Transfection and Seeding: Transfect cells with a plasmid encoding the mCherry-GFP-LC3 tandem construct. After 24-48 hours, seed the transfected cells onto glass-bottom dishes or coverslips.
-
Treatment: Treat the cells with Bafilomycin A1, vehicle control, or autophagy-inducing agents as required.
-
Live-Cell Imaging or Fixation:
-
Live-Cell Imaging: Image the cells directly using a confocal microscope equipped with appropriate lasers and filters for GFP (excitation ~488 nm, emission ~510 nm) and mCherry (excitation ~587 nm, emission ~610 nm).
-
Fixation: Alternatively, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Mount the coverslips onto slides with a mounting medium containing DAPI for nuclear staining.
-
-
Image Acquisition: Acquire images from multiple fields of view for each condition. It is crucial to capture both the GFP and mCherry signals for the same cells.
-
Image Analysis:
-
Identify and count the number of GFP-positive/mCherry-positive (yellow) puncta and mCherry-positive/GFP-negative (red) puncta per cell.
-
An increase in the number of yellow puncta in Bafilomycin A1-treated cells compared to the control indicates a blockage of autophagosome-lysosome fusion. A decrease in red puncta may also be observed.
-
Quantify the fluorescence intensity of each channel per cell or per puncta for a more detailed analysis.
-
Visualizations
Caption: Bafilomycin A1's dual inhibition mechanism.
Caption: Workflow for assessing autophagic flux.
Caption: A decision tree for troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of influenza A virus replication in human lung epithelial cells by noncytotoxic concentrations bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bafilomycin - Wikipedia [en.wikipedia.org]
- 7. Bafilomycin A1 induces caspase-independent cell death in hepatocellular carcinoma cells via targeting of autophagy and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Autophagic Flux Inhibitor Bafilomycine A1 Affects the Expression of Intermediary Metabolism-Related Genes in Trout Hepatocytes [frontiersin.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
Bafilomycin B1 concentration-dependent effects on cell death
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bafilomycin B1 in cell death studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[1][2][3] By inhibiting V-ATPase, this compound prevents the acidification of intracellular organelles, most notably lysosomes and autophagosomes.[1] This disruption of pH gradients interferes with the fusion of autophagosomes with lysosomes and inhibits the activity of lysosomal degradative enzymes.[1][2]
Q2: I am not observing any cell death with this compound treatment. What could be the reason?
A2: The effect of this compound is highly concentration-dependent. At very low concentrations (≤ 1 nM), this compound can be cytoprotective and may even attenuate apoptosis induced by other stimuli.[2][3][4] Cell death is typically observed at higher concentrations (generally ≥ 3 nM).[4] Ensure your concentration is appropriate for inducing cell death in your specific cell line and experimental conditions. Also, consider the treatment duration, as cytotoxic effects may require 24-48 hours or longer to become apparent.[4]
Q3: How can I differentiate between apoptosis and autophagy inhibition in my experiment?
A3: It is crucial to use a combination of assays. To monitor autophagy inhibition, you can perform a Western blot for LC3-II accumulation and p62/SQSTM1 degradation. An increase in the LC3-II/LC3-I ratio upon this compound treatment (compared to an untreated control) is indicative of blocked autophagic flux. For apoptosis, you can measure caspase-3 activation, perform a TUNEL assay to detect DNA fragmentation, or use Annexin V/PI staining to identify apoptotic and necrotic cells by flow cytometry.
Q4: Can this compound affect signaling pathways other than autophagy?
A4: Yes. By inhibiting lysosomal function, this compound can impact the mTOR signaling pathway.[5] mTORC1 activity is sensitive to amino acid levels within the lysosome, so inhibiting lysosomal degradation can indirectly suppress mTORC1 signaling.[5] This can, in turn, further influence autophagy and other cellular processes. Additionally, at cytotoxic concentrations, this compound can induce the mitochondrial pathway of apoptosis, leading to the release of cytochrome c.[1]
Q5: Is there a difference between Bafilomycin A1 and this compound?
A5: Bafilomycin A1 and B1 are structurally and functionally very similar. Both are potent V-ATPase inhibitors and exhibit similar concentration-dependent effects on cell viability and autophagy.[2][4] They can often be used interchangeably in experiments studying autophagic flux and cell death, though it is always recommended to perform a dose-response curve for your specific cell type and reagent lot.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No change in cell viability | Concentration too low: this compound can be protective at nanomolar concentrations.[4] | Perform a dose-response experiment with a range of concentrations (e.g., 1 nM to 100 nM) to determine the optimal concentration for inducing cell death in your cell line. |
| Incubation time too short: Cytotoxic effects may not be apparent at early time points. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Cell line resistance: Some cell lines may be more resistant to this compound-induced cell death. | Review the literature for data on your specific cell line. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure your cell death detection assays are working correctly. | |
| Unexpected cytoprotective effect | Low concentration used: Concentrations ≤ 1 nM have been shown to protect against cell death induced by other stressors.[4][6][7] | This may be an expected result at low concentrations. If cytotoxicity is the goal, increase the concentration of this compound. |
| Difficulty interpreting LC3-II blots | Inappropriate controls: Without proper controls, an increase in LC3-II can be misinterpreted as autophagy induction rather than blockage. | Always include a positive control for autophagy induction (e.g., starvation) and compare the effect of this compound alone and in combination with the inducer. The difference in LC3-II levels between the inducer alone and the co-treatment represents the autophagic flux. |
| Lysosomal degradation of LC3-II: In the absence of an inhibitor, LC3-II is degraded in the lysosome. | The primary use of this compound in this context is to block this degradation, leading to LC3-II accumulation, which allows for the measurement of autophagic flux. | |
| High background in apoptosis assays | Compound precipitation: High concentrations of this compound may precipitate in culture medium. | Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions from a stock solution in an appropriate solvent (e.g., DMSO) for each experiment. |
| Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity. | Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound on Cell Viability
| Cell Line | Concentration | Treatment Duration | Observed Effect | Citation |
| SH-SY5Y (neuronal) | ≤ 1 nM | 48 hours | No change in cell viability; cytoprotective against chloroquine | [4] |
| SH-SY5Y (neuronal) | ≥ 3 nM | 48 hours | Decreased cell viability | [4] |
| Pediatric B-ALL cells | 0.5 - 1 nM | 72-96 hours | Inhibition of cell proliferation and induction of cell death | [8] |
| Primary rat cortical neurons | 10 nM | 24 hours | No significant change in cell viability | [9] |
| Primary rat cortical neurons | 100 nM | 24 hours | ~35% decrease in cell viability | [9] |
Table 2: Concentrations for Studying Autophagic Flux
| Cell Line | Concentration | Treatment Duration | Application | Citation |
| Rat hepatoma H-4-II-E | 100 nM | 1 hour | Blockage of autophagosome-lysosome fusion | [1] |
| Various | 100 - 400 nM | 12-24 hours | Decreased colocalization of mitochondria and lysosomes | [1] |
| Primary rat cortical neurons | 10 nM | 24 hours | Significant increase in LC3-II levels | [9] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or other solubilizing agent to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis of LC3 and p62
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio or normalize LC3-II and p62 levels to a loading control (e.g., GAPDH or β-actin).
Caspase-3 Activity Assay
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, collect and lyse the cells according to the manufacturer's instructions for a colorimetric or fluorometric caspase-3 activity assay kit.
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Assay Reaction: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measurement: Measure the absorbance or fluorescence using a microplate reader.
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Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated or vehicle-treated control.
Visualizations
Caption: Signaling pathway of this compound's concentration-dependent effects.
Caption: General experimental workflow for assessing this compound effects.
Caption: Troubleshooting flowchart for common this compound experimental issues.
References
- 1. Bafilomycin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Autophagy, bafilomycin and cell death: the "a-B-cs" of plecomacrolide-induced neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of bafilomycin, pH neutralizing or protease inhibitor treatments in autophagic flux experiments: Novel considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-dose bafilomycin attenuates neuronal cell death associated with autophagy-lysosome pathway dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reversibility of Bafilomycin B1 V-ATPase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bafilomycin B1, focusing on the reversibility of its V-ATPase inhibition.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of V-ATPase by this compound reversible?
Yes, the inhibition of V-ATPase by bafilomycins is generally considered to be reversible. Although this compound is a potent inhibitor, its interaction with the V-ATPase is non-covalent. Studies on the closely related Bafilomycin A1 have demonstrated that its effects on cellular processes, such as the blockage of autophagosome-lysosome fusion, can be reversed upon removal of the inhibitor from the experimental medium[1][2]. One study noted that all available bafilomycins (A1, B1, C1, and D) inhibit and can revert macroscopic vacuolization induced by Helicobacter pylori extracts, suggesting a reversible mechanism of action for this compound as well.
Q2: How does this compound compare to Bafilomycin A1 in terms of potency and reversibility?
This compound and A1 are structural analogs and both are potent inhibitors of V-ATPase[3]. However, Bafilomycin A1 is reported to be more potent than this compound. The relative potency has been shown to be A1 > B1 > C1 > D. While direct comparative kinetic studies on the reversibility are limited, the lower potency of this compound might suggest a less tenacious binding to the V-ATPase, which could translate to a more readily reversible inhibition compared to Bafilomycin A1. Bafilomycin A1 has a low dissociation constant of about 10 nM, indicating a strong interaction that can make its effects difficult to reverse in practice[4].
Q3: What is the mechanism of V-ATPase inhibition by bafilomycins?
Bafilomycins bind with high affinity to the c-subunit of the V₀ transmembrane domain of the V-ATPase[4]. This binding event is thought to occur at the interface between two c-subunits, which disrupts the rotation of the c-ring. This rotational inhibition prevents the translocation of protons across the membrane, thereby blocking the acidification of intracellular compartments like lysosomes and endosomes[5][6].
Troubleshooting Guides
Issue 1: Inconsistent or variable results in this compound experiments.
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Possible Cause 1: Cell Health and Confluency. The physiological state of the cells can significantly impact their response to V-ATPase inhibition.
-
Solution: Ensure that cells are healthy, in the logarithmic growth phase, and at a consistent confluency for all experiments. Avoid using cells that are over-confluent or have been passaged too many times.
-
-
Possible Cause 2: this compound Stability. Like many macrolides, this compound may be sensitive to light and repeated freeze-thaw cycles.
-
Solution: Aliquot the this compound stock solution upon receipt and store it protected from light at -20°C or -80°C. Minimize the number of freeze-thaw cycles.
-
-
Possible Cause 3: Inconsistent Drug Concentration. Inaccurate dilutions or uneven distribution in the culture medium can lead to variability.
-
Solution: Prepare fresh dilutions from a stock solution for each experiment. Ensure thorough mixing of the this compound in the culture medium before adding it to the cells.
-
Issue 2: High levels of cytotoxicity observed at expected working concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to this compound.
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Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. For example, in SH-SY5Y cells, this compound showed decreased cell viability at concentrations ≥ 3 nM after 48 hours[3].
-
-
Possible Cause 2: Off-Target Effects. At higher concentrations or with prolonged exposure, bafilomycins can have off-target effects, including acting as potassium ionophores and inducing mitochondrial damage, which can contribute to cytotoxicity[4].
-
Solution: Use the lowest effective concentration of this compound and the shortest possible incubation time to achieve the desired inhibition of V-ATPase.
-
Issue 3: Incomplete or no reversal of inhibition after washout.
-
Possible Cause 1: Insufficient Washout. Due to its high affinity, residual this compound may remain bound to the V-ATPase or within the cellular environment.
-
Solution: Increase the number and duration of washes with fresh, drug-free medium. Consider including a protein-rich solution like medium with a higher serum concentration in one of the washes to help sequester and remove any remaining hydrophobic compound.
-
-
Possible Cause 2: Slow Dissociation Kinetics. The dissociation of this compound from the V-ATPase may be slow.
-
Solution: Extend the recovery period after the washout to allow more time for the inhibitor to dissociate and for the V-ATPase to regain its function. Monitor recovery at multiple time points post-washout.
-
-
Possible Cause 3: Downstream Cellular Effects. Prolonged inhibition of V-ATPase can lead to secondary cellular stress and signaling changes that may not be immediately reversible.
-
Solution: Assess the reversal of a direct function of V-ATPase (e.g., lysosomal pH) rather than a more complex downstream process.
-
Quantitative Data Summary
| Parameter | Bafilomycin A1 | This compound | Reference |
| V-ATPase Inhibition | |||
| IC₅₀ | 0.006 nM - 6 nM (in vitro) | Generally less potent than A1 | [5] |
| Dissociation Constant (Kd) | ~10 nM | Not reported | [4] |
| Cytotoxicity | |||
| SH-SY5Y cell viability | Decreased at ≥ 6 nM (48h) | Decreased at ≥ 3 nM (48h) | [3] |
Detailed Experimental Protocols
Protocol 1: Assessing the Reversibility of V-ATPase Inhibition by Washout
This protocol is designed to determine the extent and kinetics of functional V-ATPase recovery after treatment with this compound.
-
Cell Plating: Plate cells on a suitable vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere and reach the desired confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for a specified duration (e.g., 1-4 hours). Include a vehicle-treated control group.
-
Washout Procedure:
-
Aspirate the medium containing this compound.
-
Wash the cells three times with pre-warmed, drug-free complete culture medium. For each wash, gently add the medium, incubate for 5 minutes, and then aspirate.
-
After the final wash, add fresh, pre-warmed, drug-free complete culture medium.
-
-
Recovery: Incubate the cells for various recovery time points (e.g., 0, 1, 2, 4, 6, and 24 hours).
-
Functional Assay: At each recovery time point, assess V-ATPase function. A common method is to measure lysosomal pH using a ratiometric fluorescent probe like LysoSensor™ DND-160 or by observing the re-acidification of lysosomes after their initial alkalinization by this compound.
-
Data Analysis: Quantify the fluorescence intensity and compare the recovery of lysosomal acidity in the this compound-treated and washout groups to the vehicle control.
Protocol 2: Autophagy Flux Assay Using this compound
This protocol measures the rate of autophagy by observing the accumulation of LC3-II in the presence of a lysosomal inhibitor like this compound.
-
Experimental Setup: Plate cells and treat them with your experimental compounds to induce or inhibit autophagy. For each condition, have two parallel sets of wells: one with the experimental treatment alone, and one with the experimental treatment plus this compound.
-
This compound Co-treatment: Add this compound (a typical starting concentration is 100 nM, but should be optimized) to the designated wells for the last 2-4 hours of the experimental treatment.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Perform SDS-PAGE and Western blotting to detect LC3-I and LC3-II. Use an antibody that recognizes both forms. Also, probe for p62/SQSTM1, another autophagy substrate, and a loading control like β-actin or GAPDH.
-
Data Analysis: Compare the amount of LC3-II between the samples with and without this compound. An increase in LC3-II in the presence of this compound indicates a higher autophagic flux.
Visualizations
Caption: Mechanism of V-ATPase inhibition by this compound.
Caption: Experimental workflow for assessing reversibility.
References
- 1. Bafilomycin A1 prevents maturation of autophagic vacuoles by inhibiting fusion between autophagosomes and lysosomes in rat hepatoma cell line, H-4-II-E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPases, inhibits the receptor-mediated endocytosis of asialoglycoproteins in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bafilomycin - Wikipedia [en.wikipedia.org]
- 5. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential for Bafilomycin B1 to induce, not just inhibit, apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential of Bafilomycin B1 to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: Can this compound induce apoptosis?
A1: Yes, this compound can induce apoptosis, but its effect is highly dependent on the concentration and cell type. At higher concentrations (in the nanomolar to micromolar range), this compound is known to induce apoptosis in various cancer cell lines.[1][2] It achieves this by inhibiting vacuolar H+-ATPase (V-ATPase), which disrupts the acidification of lysosomes and leads to cellular stress.[1] This stress can trigger the mitochondrial pathway of apoptosis, involving the release of cytochrome c.[1]
Q2: What is the mechanism of this compound-induced apoptosis?
A2: The mechanism is multifactorial and can involve both caspase-dependent and caspase-independent pathways. The primary mechanism involves the inhibition of V-ATPase, leading to lysosomal dysfunction.[1] This triggers a cellular stress response that can include:
-
Mitochondrial Pathway: Disruption of the mitochondrial electrochemical gradient and release of cytochrome c.[1]
-
Caspase Activation: In some cell types, this compound induces apoptosis through the activation of caspases, such as caspase-3.
-
Caspase-Independent Pathway: In other cell lines, apoptosis can be caspase-independent and involve the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[3]
-
Bcl-2 Family Proteins: this compound can modulate the expression of Bcl-2 family proteins, affecting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members.[4]
-
Reactive Oxygen Species (ROS): Increased levels of ROS can also contribute to the apoptotic effect.[1]
Q3: Can this compound inhibit apoptosis?
A3: Paradoxically, at very low concentrations (e.g., ≤ 1 nM), this compound has been shown to inhibit apoptosis induced by other stimuli, such as chloroquine, in certain cell types like cerebellar granule neurons.[5] This protective effect appears to be independent of its V-ATPase inhibitory activity.
Q4: What are the typical concentrations of this compound used to induce apoptosis?
A4: The effective concentration of this compound for inducing apoptosis varies significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. See the data summary tables below for examples from the literature.
Q5: How can I be sure that the cell death I am observing is apoptosis and not necrosis?
A5: It is essential to use assays that can distinguish between different modes of cell death. A combination of methods is recommended:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3 can confirm caspase-dependent apoptosis.
-
DNA Fragmentation Analysis: Detecting the characteristic DNA laddering pattern using gel electrophoresis is a hallmark of apoptosis.
-
Morphological Analysis: Observing cell shrinkage, chromatin condensation, and the formation of apoptotic bodies using microscopy can provide visual evidence of apoptosis.
Data Presentation
Table 1: Effective Concentrations of this compound for Apoptosis Induction
| Cell Line | Concentration for Apoptosis Induction | Incubation Time | Key Findings | Reference |
| Pancreatic Cancer (Capan-1) | > 10 nM | 24 hours | DNA fragmentation observed. | [2] |
| Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) | 1 nM | 72 hours | Induced caspase-independent apoptosis. | [3] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 5 nM | 24 - 96 hours | Induced caspase-dependent apoptosis. | [6] |
| Colon Cancer Cells | ~2 nM | Not specified | Selectively induced cell death in cancer cells. | [7] |
| Osteosarcoma (MG63) | 1 µM | 6 - 24 hours | Induced apoptosis and inhibited proliferation. |
Table 2: Effects of this compound on Bcl-2 Family Proteins
| Cell Line | This compound Treatment | Effect on Bcl-2 Family Proteins | Reference |
| Breast Carcinoma (JIMT1) | Not specified | Downregulated pro-apoptotic BAK1 and BAX, with no change in BCL-2. | [4][8] |
| Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) | 1 nM | Induced the binding of Beclin 1 to Bcl-2. | [3] |
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol is adapted from standard procedures for flow cytometry-based apoptosis detection.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the desired concentrations of this compound for the determined incubation time. Include both untreated and vehicle-treated cells as controls.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, carefully collect the culture medium (containing floating, potentially apoptotic cells) and detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Caspase-3 Colorimetric Assay
This protocol outlines the general steps for measuring caspase-3 activity.
Materials:
-
This compound-treated and control cell lysates
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cells with this compound.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
To a 96-well plate, add 50-200 µg of protein from each cell lysate.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of the DEVD-pNA substrate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The color development is proportional to the caspase-3 activity.
Western Blot for Bcl-2 Family Proteins
This protocol provides a framework for analyzing the expression of Bcl-2 family proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, Bak, etc.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.[9]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10][11]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for studying this compound-induced apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No apoptosis observed after this compound treatment. | 1. Incorrect Concentration: The concentration of this compound may be too low to induce apoptosis or may be in the range that inhibits apoptosis. 2. Insufficient Incubation Time: The treatment duration may not be long enough for apoptosis to occur. 3. Cell Line Resistance: The cell line used may be resistant to this compound-induced apoptosis. 4. Inactive Compound: The this compound stock solution may have degraded. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal apoptotic concentration for your specific cell line. 2. Perform a time-course experiment: Assess apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours). 3. Consult the literature: Check if your cell line has been reported to be sensitive to this compound. Consider using a different cell line known to be responsive. 4. Use a fresh stock of this compound: Ensure proper storage of the compound (-20°C, protected from light). |
| High background cell death in control samples. | 1. Suboptimal Cell Culture Conditions: Over-confluency, nutrient depletion, or contamination can lead to spontaneous cell death. 2. Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can damage cells. 3. Toxicity of Vehicle: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Maintain healthy cell cultures: Ensure cells are in the logarithmic growth phase and are not overly confluent. Use fresh media and check for contamination. 2. Handle cells gently: Use lower centrifugation speeds and avoid harsh pipetting. 3. Use a low concentration of the vehicle: Keep the final concentration of the vehicle (e.g., DMSO) below 0.1% and include a vehicle-only control in your experiments. |
| Inconsistent results between experiments. | 1. Variability in Cell Passage Number: Cells at different passage numbers can exhibit different sensitivities to drugs. 2. Inconsistent Cell Density at Seeding: The initial number of cells can affect the outcome of the experiment. 3. Fluctuations in Incubator Conditions: Changes in CO2, temperature, or humidity can impact cell health and drug response. | 1. Use a consistent range of cell passages: Thaw a new vial of cells after a certain number of passages. 2. Ensure consistent cell seeding: Accurately count cells before seeding to ensure uniformity across experiments. 3. Monitor and maintain incubator conditions: Regularly check and calibrate your incubator. |
| Annexin V positive, but caspase-3 activity is low. | 1. Caspase-Independent Apoptosis: this compound may be inducing apoptosis through a caspase-independent pathway in your cell line. 2. Timing of Assay: Caspase-3 activation is a transient event. You may have missed the peak of its activity. | 1. Investigate caspase-independent markers: Perform a Western blot for AIF to see if it translocates to the nucleus. 2. Perform a time-course for caspase activity: Measure caspase-3 activity at earlier and later time points post-treatment. |
References
- 1. Bafilomycin - Wikipedia [en.wikipedia.org]
- 2. Bafilomycin A1 induces apoptosis in the human pancreatic cancer cell line Capan-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Autophagy Inhibitor Bafilomycin Inhibits Antibody-Dependent Natural Killer Cell-Mediated Killing of Breast Carcinoma Cells [mdpi.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. preprints.org [preprints.org]
- 7. Bafilomycin A1 induces colon cancer cell death through impairment of the endolysosome system dependent on iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Autophagy Inhibitor Bafilomycin Inhibits Antibody-Dependent Natural Killer Cell-Mediated Killing of Breast Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. edspace.american.edu [edspace.american.edu]
Validation & Comparative
A Head-to-Head Comparison: Bafilomycin B1 vs. Concanamycin A for V-ATPase Inhibition Studies
For researchers in cellular biology, pharmacology, and drug development, the precise inhibition of Vacuolar-type H+-ATPase (V-ATPase) is crucial for dissecting a myriad of physiological and pathological processes. Among the arsenal of available inhibitors, the macrolide antibiotics Bafilomycin B1 and Concanamycin A stand out as potent and widely used tools. This guide provides a comprehensive, data-driven comparison of these two inhibitors to aid in the selection of the most appropriate compound for your V-ATPase inhibition studies.
At a Glance: Key Differences and Physicochemical Properties
This compound and Concanamycin A, both derived from Streptomyces species, are structurally related macrolides that share the same molecular target: the V-ATPase.[1][2] However, subtle differences in their chemical structures translate to variations in their potency and specificity. Concanamycin A is generally considered a more potent and specific inhibitor of V-ATPases compared to the bafilomycins.[3]
| Property | This compound | Concanamycin A |
| Chemical Formula | C44H65NO13[4] | C46H75NO14[5] |
| Molecular Weight | 816.0 g/mol [4] | 866.10 g/mol [6] |
| CAS Number | 88899-56-3[4] | 80890-47-7[5] |
| Source | Streptomyces griseus[2] | Streptomyces diastatochromogenes |
| Appearance | Pale yellow powder | Crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol[7] | Soluble in DMSO[8] |
Mechanism of Action: Targeting the Proton Pump
Both this compound and Concanamycin A exert their inhibitory effects by binding to the V-ATPase, a multi-subunit enzyme complex responsible for pumping protons across membranes, thereby acidifying intracellular compartments like lysosomes and endosomes.[9][10] Specifically, they target the V-ATPase's integral membrane domain (Vo), which functions as the proton pore.[11] By binding to the c subunit of the Vo domain, these inhibitors are thought to allosterically lock the proton channel, preventing the translocation of H+ ions and thus inhibiting the acidification of organelles.[11][12] This disruption of the proton gradient has profound effects on numerous cellular processes, including autophagy, endocytosis, and protein trafficking.[12][13]
Potency and Specificity: A Quantitative Comparison
The inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. While direct comparative studies of this compound and Concanamycin A on the same V-ATPase preparation are limited, the available data consistently points to Concanamycin A as the more potent inhibitor.
| Inhibitor | Target/Assay | IC50 | Reference |
| Concanamycin A | Yeast V-type H+-ATPase | 9.2 nM | [8] |
| Rat Liver Lysosomal Acidification | 0.061 nM | [14] | |
| Manduca sexta V-ATPase | 10 nM | [11] | |
| This compound | Rat Liver Lysosomal V-ATPase | Concentration-dependent inhibition (effective at 1-10 nM in cellular assays) | [2][7] |
Concanamycin A demonstrates exceptional selectivity for V-type ATPases, with over 2000-fold greater inhibition of V-type ATPase compared to F-type and P-type ATPases.[8] While this compound is also a potent V-ATPase inhibitor, at higher micromolar concentrations, Bafilomycin A1 (a close structural analog) has been shown to inhibit P-type ATPases.[12] It is plausible that this compound exhibits a similar, though likely less pronounced, off-target effect. Furthermore, Bafilomycin A1 has been reported to act as a potassium ionophore, an off-target effect that could influence experimental outcomes.[12] The potential for similar activity by this compound should be considered.
Experimental Protocols
V-ATPase Activity Assay (Colorimetric Malachite Green Phosphate Assay)
This protocol provides a general framework for measuring V-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.
Materials:
-
Purified V-ATPase enzyme preparation
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 50 mM KCl, 1 mM DTT, 0.005% Triton X-100)
-
ATP solution (e.g., 100 mM)
-
This compound or Concanamycin A stock solutions (in DMSO)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound or Concanamycin A in the assay buffer. Also, prepare a vehicle control (DMSO).
-
Add the diluted inhibitors or vehicle to the wells of a 96-well plate.
-
Add the purified V-ATPase enzyme preparation to each well and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to each well to a final concentration of 1-5 mM.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the same temperature.
-
Stop the reaction by adding the Malachite Green Reagent, which will form a colored complex with the liberated inorganic phosphate.
-
After a short incubation period for color development, measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Generate a phosphate standard curve to determine the concentration of Pi released in each reaction.
-
Calculate the V-ATPase activity and plot it against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a common method to assess the cytotoxic effects of V-ATPase inhibitors on cultured cells.
Materials:
-
Cultured cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound or Concanamycin A stock solutions (in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Prepare serial dilutions of this compound or Concanamycin A in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitors or a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the inhibitor concentration to determine the IC50 for cytotoxicity.[15][16]
Logical Relationships and Downstream Effects
The inhibition of V-ATPase by this compound and Concanamycin A initiates a cascade of cellular events. The primary effect is the disruption of the proton gradient across organellar membranes, leading to an increase in intra-organellar pH. This, in turn, impairs the function of pH-dependent lysosomal enzymes, leading to a blockage in degradative pathways such as autophagy. The accumulation of autophagosomes is a hallmark of V-ATPase inhibition. Ultimately, these disruptions in cellular homeostasis can trigger apoptotic cell death.
Conclusion and Recommendations
Both this compound and Concanamycin A are invaluable for studying V-ATPase-dependent cellular processes.
-
For studies requiring the highest potency and specificity for V-ATPase, Concanamycin A is the superior choice. Its sub-nanomolar to low-nanomolar IC50 values and high selectivity make it ideal for experiments where minimizing off-target effects is paramount.
-
This compound remains a potent and effective V-ATPase inhibitor. It is a suitable alternative, particularly when a direct comparison with the extensive existing literature on Bafilomycin A1 is desired. However, researchers should be mindful of its potential for off-target effects, especially at higher concentrations.
Ultimately, the selection between this compound and Concanamycin A will depend on the specific experimental context, the sensitivity of the assay, and the desired level of specificity. Careful consideration of the data presented in this guide will enable researchers to make an informed decision and generate robust and reliable results in their V-ATPase inhibition studies.
References
- 1. Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C44H65NO13 | CID 13375090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Concanamycin A | C46H75NO14 | CID 6438151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Compound: CONCANAMYCIN A (CHEMBL1241239) - ChEMBL [ebi.ac.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. Concanamycin A | H+-ATPase | Tocris Bioscience [tocris.com]
- 9. scbt.com [scbt.com]
- 10. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 11. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bafilomycin - Wikipedia [en.wikipedia.org]
- 13. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating V-ATPase Inhibition: A Comparative Guide to Bafilomycin B1 and Other Potent Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bafilomycin B1 and other V-ATPase inhibitors, supported by experimental data and detailed protocols for validation in cell lysates. This guide will aid in the selection of appropriate tools for studying the crucial role of vacuolar-type H+-ATPase (V-ATPase) in various cellular processes.
Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and Golgi-derived vesicles.[1] This acidification is critical for a multitude of cellular functions such as protein degradation, receptor recycling, and neurotransmitter uptake.[2] The specific inhibition of V-ATPase activity is a key technique for studying these processes. This compound, a macrolide antibiotic, is a potent and specific inhibitor of V-ATPase, binding to the transmembrane V0 domain and blocking proton translocation.[3] This guide details methods to validate this inhibition and compares this compound with other commonly used V-ATPase inhibitors.
Comparative Analysis of V-ATPase Inhibitors
The efficacy of V-ATPase inhibitors is typically compared based on their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and other widely used inhibitors against V-ATPase from various sources. It is important to note that IC50 values can vary depending on the specific enzyme source and assay conditions.
| Inhibitor | Target | IC50 (nM) | Organism/Cell Line | Reference |
| This compound | V-ATPase | ~1-10 | Mammalian | [4] |
| Bafilomycin A1 | V-ATPase | 0.6 - 10 | Bovine Brain, Mammalian | [5][6] |
| Concanamycin A | V-ATPase | 0.5 - 5 | Mammalian | [6][7] |
| Archazolid A | V-ATPase | 20 - 60 | Manduca sexta | [8] |
Experimental Protocols for Validating V-ATPase Inhibition
To confirm the inhibitory effect of this compound in cell lysates, two primary assays are recommended: a direct measurement of V-ATPase activity through ATP hydrolysis and an indirect assessment of its function by measuring lysosomal pH.
V-ATPase Dependent ATP Hydrolysis Assay
This assay directly measures the enzymatic activity of V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The activity is determined by comparing the Pi released in the presence and absence of the inhibitor.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
ATP solution (100 mM)
-
This compound and other inhibitors
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluence.
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cell lysate and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
ATPase Reaction:
-
In a 96-well plate, add 10-20 µg of cell lysate per well.
-
Add varying concentrations of this compound or other inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Phosphate Detection:
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at the recommended wavelength (e.g., 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the phosphate standard solution.
-
Calculate the amount of Pi released in each well.
-
The V-ATPase activity is the difference between the total ATPase activity (no inhibitor) and the activity in the presence of a saturating concentration of a specific V-ATPase inhibitor (e.g., Bafilomycin A1).
-
Plot the percentage of V-ATPase inhibition against the inhibitor concentration to determine the IC50 value.
-
Lysosomal pH Measurement using LysoSensor™ Yellow/Blue DND-160
This method utilizes a ratiometric fluorescent dye, LysoSensor™ Yellow/Blue DND-160, which exhibits a pH-dependent fluorescence shift, to measure the pH of acidic organelles like lysosomes. Inhibition of V-ATPase by this compound will lead to an increase in lysosomal pH, which can be quantified.
Materials:
-
LysoSensor™ Yellow/Blue DND-160
-
This compound
-
Live cell imaging medium
-
Fluorescence microscope or plate reader with dual-excitation capabilities
-
Calibration buffers (pH range 4.0-7.5) containing ionophores (e.g., nigericin and monensin)
Procedure:
-
Cell Preparation and Staining:
-
Seed cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence measurements.
-
Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Load the cells with 1-5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed live cell imaging medium for 5-10 minutes at 37°C.
-
Wash the cells twice with the imaging medium.
-
-
Fluorescence Measurement:
-
Acquire fluorescence images or readings using a fluorescence microscope or plate reader.
-
For ratiometric measurement, excite the dye at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at two corresponding wavelengths (e.g., 440 nm and 540 nm). The dye fluoresces blue in less acidic environments and yellow in more acidic compartments.[9]
-
-
Calibration and Data Analysis:
-
To obtain a standard curve for pH, treat a separate set of stained cells with calibration buffers of known pH containing ionophores to equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence intensity ratios (e.g., 540 nm / 440 nm) for each calibration buffer.
-
Plot the fluorescence ratio against the corresponding pH value to generate a calibration curve.
-
Use the calibration curve to determine the lysosomal pH in the experimental samples based on their fluorescence ratios.
-
Compare the lysosomal pH of this compound-treated cells to that of control cells to validate V-ATPase inhibition.
-
Signaling Pathways and Experimental Workflows
The inhibition of V-ATPase by this compound has significant downstream effects on cellular signaling and processes. The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating V-ATPase inhibition and its impact on key signaling pathways.
Caption: Workflow for validating V-ATPase inhibition by this compound.
Caption: V-ATPase-mTORC1 signaling pathway and its inhibition by this compound.
V-ATPase plays a crucial role in the activation of the mechanistic target of rapamycin complex 1 (mTORC1) at the lysosomal surface.[10] By inhibiting V-ATPase, this compound disrupts the interaction between V-ATPase and the Ragulator complex, leading to the inactivation of Rag GTPases and subsequent inhibition of mTORC1 signaling.[11] This, in turn, can induce autophagy.[12]
Caption: Regulation of HIF-1α stability by V-ATPase and the effect of this compound.
Inhibition of V-ATPase can also lead to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) under normoxic conditions. V-ATPase activity is linked to cellular iron homeostasis, which is critical for the function of prolyl hydroxylases (PHDs), the enzymes that mark HIF-1α for proteasomal degradation. By disrupting lysosomal function and iron homeostasis, V-ATPase inhibitors can indirectly prevent HIF-1α degradation.[5]
Conclusion
Validating the inhibition of V-ATPase by this compound in cell lysates is a critical step in a wide range of cell biology research. This guide provides a framework for this validation through direct enzyme activity assays and functional lysosomal pH measurements. Furthermore, by comparing this compound with other potent inhibitors and illustrating its impact on crucial signaling pathways, researchers can make informed decisions for their experimental designs. The provided protocols and diagrams serve as a valuable resource for investigating the multifaceted roles of V-ATPase in health and disease.
References
- 1. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 11. Bafilomycin - Wikipedia [en.wikipedia.org]
- 12. devtoolsdaily.com [devtoolsdaily.com]
Confirming Bafilomycin B1-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
Bafilomycin B1, a specific inhibitor of vacuolar H+-ATPase (V-ATPase), is a valuable tool in cell biology research, primarily known for its ability to block the late stage of autophagy. However, its cellular effects extend beyond autophagy inhibition, notably inducing apoptosis in various cell lines. For researchers investigating the cytotoxic effects of this compound, accurately confirming apoptosis is a critical step. This guide provides a comprehensive comparison of commonly used caspase assays to detect and quantify this compound-induced apoptosis, supported by experimental data and detailed protocols.
This compound and the Induction of Apoptosis
This compound disrupts the proton gradient across vacuolar membranes, leading to lysosomal dysfunction and cellular stress. This stress can trigger the intrinsic pathway of apoptosis, a programmed cell death cascade mediated by caspases. Evidence suggests that this compound can induce apoptosis through both caspase-dependent and -independent mechanisms, often initiated by the release of cytochrome c from the mitochondria.[1]
The Central Role of Caspases in Apoptosis
Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. They exist as inactive zymogens and are activated in a hierarchical cascade. Initiator caspases (e.g., Caspase-8 and Caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., Caspase-3 and Caspase-7), which cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Comparative Analysis of Apoptosis Detection Assays
Several methods are available to detect apoptosis, each with its own advantages and limitations. This guide focuses on caspase activity assays and compares them with other common techniques like Annexin V and TUNEL assays.
| Assay | Principle | Stage of Apoptosis Detected | Throughput | Pros | Cons |
| Caspase-3/7 Assay | Measures the activity of the primary executioner caspases by detecting the cleavage of a specific substrate (e.g., DEVD).[2] | Mid-to-late | High (plate-reader based) | Sensitive, quantitative, suitable for HTS. | Does not distinguish between Caspase-3 and -7; may not detect apoptosis if upstream caspases are not activated. |
| Caspase-8 Assay | Measures the activity of the initiator caspase of the extrinsic pathway. | Early | High (plate-reader based) | Differentiates involvement of the extrinsic pathway. | This compound primarily induces the intrinsic pathway, so this assay may show low or no signal. |
| Caspase-9 Assay | Measures the activity of the initiator caspase of the intrinsic pathway.[3] | Early | High (plate-reader based) | Directly assesses the involvement of the mitochondrial pathway, which is relevant for this compound. | Signal may be weaker than executioner caspase assays. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[4] | Early | Medium (flow cytometry) | Sensitive marker of early apoptosis. Can distinguish between early apoptotic, late apoptotic, and necrotic cells when used with a viability dye like Propidium Iodide (PI). | Can also stain necrotic cells if the membrane is compromised. |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late | Low to Medium (microscopy or flow cytometry) | Specific for a late hallmark of apoptosis. Can be used on tissue sections. | Less sensitive for early apoptosis. Can also label necrotic cells with DNA damage. Annexin V staining appears to be more sensitive than the TUNEL assay for detecting apoptosis.[4] |
| Western Blot for Cleaved Caspases | Detects the cleaved (active) forms of specific caspases using antibodies. | Early to Late | Low | Provides information on specific caspase activation (e.g., cleaved Caspase-3, -9).[5] | Semi-quantitative, laborious, and not suitable for high-throughput screening. |
Signaling Pathway of this compound-Induced Apoptosis
This compound primarily triggers the intrinsic apoptotic pathway. The following diagram illustrates the key steps involved.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Caspase-3/7 Assay
The following diagram outlines a typical workflow for measuring Caspase-3/7 activity in this compound-treated cells using a luminogenic or fluorogenic substrate.
Caption: Workflow for a typical Caspase-3/7 activity assay.
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Plate-Reader Based)
This protocol is adapted for a generic luminescent or fluorescent Caspase-3/7 assay kit.
Materials:
-
Cells of interest
-
This compound
-
Multi-well plates (white-walled for luminescence, black-walled for fluorescence)
-
Caspase-3/7 Glo® Assay System (Promega) or similar
-
Microplate reader with luminescence or fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound. Include untreated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions.
-
Assay: Add an equal volume of the Caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Subtract the background reading (from wells with no cells) and normalize the signal of treated cells to the untreated control to determine the fold-change in Caspase-3/7 activity.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining (Flow Cytometry)
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension or in culture plates with this compound as described above.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any detached apoptotic cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
Confirming apoptosis induced by this compound is essential for understanding its full range of cellular effects. Caspase activity assays, particularly those targeting the intrinsic pathway initiator Caspase-9 and the executioner Caspases-3/7, are highly effective and quantifiable methods for this purpose. While Annexin V staining provides valuable information about early apoptotic events and cell viability, and TUNEL assays confirm late-stage DNA fragmentation, caspase assays offer a direct measure of the enzymatic activity driving the apoptotic process. For high-throughput screening and quantitative analysis of this compound-induced apoptosis, luminogenic or fluorogenic Caspase-3/7 assays are often the most practical and sensitive choice. However, for a more detailed mechanistic understanding, a multi-parametric approach combining a Caspase-9 assay with Annexin V staining and Western blotting for cleaved caspases is recommended.
References
A Comparative Guide to the Cross-Validation of Bafilomycin B1 Effects in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of Bafilomycin B1 across various cell lines, supported by experimental data. This compound, a macrolide antibiotic, is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), a proton pump essential for the acidification of lysosomes and other intracellular vesicles. This inhibitory action disrupts cellular processes like autophagy and can lead to apoptosis, making it a valuable tool in cancer research and neurobiology. While often used interchangeably with its analogue Bafilomycin A1, this guide focuses on the cross-validated effects of this compound and its closely related counterpart, Bafilomycin A1, to provide a comprehensive overview for researchers.
Quantitative Analysis of Bafilomycin's Cytotoxic Effects
The cytotoxic and anti-proliferative effects of Bafilomycin vary depending on the cell line and the concentration used. Below is a summary of the effective concentrations and IC50 values reported in the literature for Bafilomycin A1, which is structurally and functionally very similar to this compound.
| Cell Line | Cell Type | Effect | Effective Concentration / IC50 | Reference |
| Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) | Leukemia | Inhibition of proliferation and induction of apoptosis | 1 nM | [1] |
| SH-SY5Y | Neuroblastoma | No cytotoxicity at low doses, cytotoxic at higher doses | ≤ 1 nM (non-toxic), ≥ 3 nM (cytotoxic) | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | Inhibition of cell growth | 5 nM | [3] |
| BEL-7402 | Hepatocellular Carcinoma | Inhibition of cell growth | IC50: 10-50 nM | [4][5] |
| HO-8910 | Ovarian Cancer | Inhibition of cell growth | IC50: 10-50 nM | [4][5] |
| PC12 | Pheochromocytoma | Inhibition of cell growth | IC50: 10-50 nM | [5] |
| HeLa | Cervical Cancer | Inhibition of cell growth | IC50: 10-50 nM | [5] |
| NIH-3T3 | Fibroblast | Inhibition of cell growth | IC50: 10-50 nM | [5] |
| MG63 | Osteosarcoma | Inhibition of cell viability | 1 µM | [6] |
Core Mechanism of Action and Signaling Pathways
This compound exerts its primary effect by inhibiting V-ATPase. This leads to a cascade of downstream events, most notably the inhibition of autophagy and the induction of apoptosis. The interplay between these two pathways is crucial for determining the ultimate fate of the cell.
This compound's Impact on Autophagy and Apoptosis
This compound's inhibition of V-ATPase prevents the acidification of lysosomes. This blockage of the terminal stage of autophagy leads to the accumulation of autophagosomes, as their fusion with lysosomes and the subsequent degradation of their contents are impaired. This is evidenced by the accumulation of autophagy markers such as LC3-II and p62.[7][8]
The disruption of autophagy is often linked to the induction of apoptosis. In several cancer cell lines, treatment with Bafilomycin leads to the activation of apoptotic pathways.[9] This can occur through various mechanisms, including the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors.[1] In some cellular contexts, the inhibition of autophagy by Bafilomycin can sensitize cancer cells to other therapeutic agents.
Caption: this compound inhibits V-ATPase, blocking autophagy and inducing apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Autophagy Markers (LC3 and p62)
This method is used to detect changes in the levels of the autophagy-related proteins LC3 and p62.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3 and anti-p62)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound (e.g., 10-100 nM) for a specified time (e.g., 6-24 hours). Include a control group.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the LC3-II/LC3-I ratio and p62 levels indicates inhibition of autophagic flux.[10]
Caption: Workflow for analyzing autophagy markers LC3 and p62 via Western blot.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration and for the appropriate duration.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Bafilomycin 1A Affects p62/SQSTM1 Autophagy Marker Protein Level and Autophagosome Puncta Formation Oppositely under Various Inflammatory Conditions in Cultured Rat Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 9. Bafilomycin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide to V-ATPase Inhibition: Bafilomycin B1 versus Genetic Knockdown
The Vacuolar-type H+-ATPase (V-ATPase) is a crucial proton pump responsible for acidifying various intracellular organelles, including lysosomes, and is integral to processes such as autophagy, endocytosis, and protein degradation. For researchers investigating these pathways, inhibiting V-ATPase function is a key experimental strategy. Two of the most common methods to achieve this are through the pharmacological inhibitor Bafilomycin B1 and by genetic knockdown of V-ATPase subunits. This guide provides a detailed comparison of these two approaches, supported by experimental data and protocols, to aid researchers in selecting the most appropriate method for their studies.
Mechanism of Action
This compound is a macrolide antibiotic isolated from Streptomyces griseus.[1] It is a potent and specific inhibitor of V-ATPase.[1][2] this compound binds with high affinity to the V-ATPase complex, directly inhibiting its proton-translocating activity.[1] This leads to a rapid increase in the pH of acidic organelles, thereby impairing the function of pH-dependent lysosomal hydrolases and blocking the fusion of autophagosomes with lysosomes.[1][3]
Genetic V-ATPase knockdown involves the use of molecular biology techniques, such as RNA interference (RNAi) with small interfering RNAs (siRNAs) or CRISPR-Cas9 gene editing, to reduce or eliminate the expression of specific V-ATPase subunits.[4][5] Since the V-ATPase is a multi-subunit complex, the depletion of a single essential subunit can disrupt the assembly and function of the entire pump.[4][6] This approach offers a way to study the long-term consequences of V-ATPase deficiency.
Quantitative Data Comparison
| Parameter | This compound | Genetic V-ATPase Knockdown (siRNA) |
| Mechanism | Direct, reversible (though with a low dissociation constant) inhibition of V-ATPase proton pump activity.[1] | Post-transcriptional gene silencing leading to reduced synthesis of a specific V-ATPase subunit.[5][7] |
| Specificity | Highly specific for V-ATPase at nanomolar concentrations.[2][8] At higher micromolar concentrations, it can affect other ATPases.[1][9] | Highly specific to the target mRNA sequence. However, off-target effects on other genes with partial sequence homology can occur.[10][11] |
| Effective Concentration/Efficiency | Typically used at 10-100 nM for effective V-ATPase inhibition and autophagy blockade.[2][12] | Knockdown efficiency can vary (typically 70-95%) depending on the siRNA sequence, cell type, and transfection efficiency.[13][14][15] |
| Onset of Action | Rapid, with effects observable within minutes to a few hours.[1] | Slower onset, requiring 24-72 hours for significant protein depletion.[4][16] |
| Reversibility | The effects can be difficult to reverse due to the low dissociation constant of approximately 10 nM.[1] | Transient, as the effect of siRNA is diluted with cell division. |
| Off-Target Effects | Can act as a potassium ionophore and may affect mitochondrial membrane potential at higher concentrations.[1][17] It has also been shown to inhibit autophagosome-lysosome fusion independently of its effect on V-ATPase acidification by targeting the ER-calcium ATPase SERCA.[18][19] | Can cause unintended downregulation of genes with partial sequence complementarity to the siRNA.[10][11][20] |
| Advantages | - Rapid and potent inhibition- Dose-dependent effects can be studied- Easy to apply to a wide range of cell types | - High specificity for the targeted subunit- Allows for the study of the long-term effects of V-ATPase depletion- Can target specific isoforms of V-ATPase subunits[4] |
| Disadvantages | - Potential for off-target effects at higher concentrations- Difficult to reverse- Can have complex, time-dependent effects on autophagosome-lysosome fusion[1] | - Slower onset of action- Knockdown is often incomplete- Potential for off-target gene silencing- Transfection efficiency can be variable |
Experimental Protocols
This protocol is used to measure the rate of autophagic degradation. An increase in the autophagosome marker LC3-II upon treatment with a lysosomal inhibitor like this compound indicates active autophagic flux.[21]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the experimental compound (to induce or inhibit autophagy) in the presence or absence of 100 nM Bafilomycin A1 or B1 for 2-4 hours.[21][22]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).
-
Analysis: Following incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[21] Quantify the band intensities. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without this compound.
This protocol describes the transient knockdown of a specific V-ATPase subunit, for example, ATP6V1A or ATP6V1C1.[4]
-
Cell Plating: Plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.[14]
-
siRNA Transfection: Prepare two tubes. In one tube, dilute the siRNA (e.g., ON-TARGETplus Human ATP6V1C1 siRNA-SMARTpool) in siRNA buffer.[4] In the other tube, dilute a transfection reagent (e.g., Dharmafect or Lipofectamine RNAiMAX) in serum-free medium.[4][14] Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target gene.[4]
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA and protein levels.
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR using primers specific for the target V-ATPase subunit and a housekeeping gene.
-
Western Blotting: Prepare cell lysates and perform Western blotting using an antibody specific for the targeted V-ATPase subunit.[4]
-
Visualizations
References
- 1. Bafilomycin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interpretation of bafilomycin, pH neutralizing or protease inhibitor treatments in autophagic flux experiments: Novel considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. V-ATPase inhibition decreases mutant androgen receptor activity in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of Vacuolar ATPase Subunit G Gene Affects Larval Survival and Impaired Pupation and Adult Emergence in Henosepilachna vigintioctopunctata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bafilomycin - Wikiwand [wikiwand.com]
- 10. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Efficient and specific gene knockdown by small interfering RNAs produced in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Autophagy Watch | MBL Life Sience -GLOBAL- [mblbio.com]
- 22. Autophagic Flux Assay Kit (Autophagy) Autophagic Flux Assay Kit Dojindo [dojindo.com]
Synergistic effects of Bafilomycin B1 with chemotherapeutic agents
Bafilomycin B1, a macrolide antibiotic known for its potent inhibition of vacuolar H+-ATPase (V-ATPase), is emerging as a significant sensitizing agent in cancer chemotherapy. By disrupting cellular autophagy and lysosomal function, this compound can enhance the cytotoxic effects of conventional chemotherapeutic drugs, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes.
This guide provides a comparative analysis of the synergistic effects of this compound with various chemotherapeutic agents, supported by experimental data. We delve into the molecular mechanisms, present quantitative analyses of synergistic cytotoxicity, and provide detailed experimental protocols for researchers in oncology and drug development.
Synergistic Effects with Chemotherapeutic Agents: A Quantitative Comparison
The combination of this compound with standard chemotherapeutic drugs has demonstrated significant synergistic cytotoxicity in various cancer cell lines. This synergy is particularly pronounced in chemoresistant cells, suggesting a potential role for this compound in reversing drug resistance. The primary mechanism underlying this synergy is the inhibition of autophagy, a cellular process that cancer cells often exploit to survive the stress induced by chemotherapy.
Below is a summary of the synergistic interactions observed between a close structural analog, Bafilomycin A1, and key chemotherapeutic agents. Due to the high structural and functional similarity, these findings are considered highly relevant to this compound.
| Chemotherapeutic Agent | Cancer Cell Line | Observed Effect | Quantitative Analysis | Reference |
| Cisplatin | KB (Human oral squamous carcinoma) | Additive Effect | Isobologram analysis indicates data points falling within the envelope of additivity. | |
| KB/CP4 (Cisplatin-resistant) | Supra-additive (Synergistic) Effect | Isobologram analysis shows data points on the left side of the envelope of additivity. | ||
| Etoposide | KB and KB/CP4 | Additive to Sub-additive Effect | Isobologram analysis indicates data points within or to the right of the envelope of additivity. |
Isobologram Analysis Explained: An isobologram is a graphical representation of the interaction between two drugs. Data points falling on the line connecting the IC50 values of the individual drugs represent an additive effect. Points to the left of this line indicate synergy (a greater effect than expected), while points to the right suggest antagonism.
Deciphering the Molecular Synergy: Signaling Pathways
The synergistic effect of this compound with chemotherapeutic agents is rooted in its ability to disrupt two critical cellular processes: autophagy and apoptosis.
1. Inhibition of Autophagy: Many chemotherapeutic drugs induce autophagy in cancer cells as a survival mechanism. This compound, by inhibiting V-ATPase, prevents the acidification of lysosomes, which is essential for the final degradation step of autophagy. This blockage of the autophagic flux leads to an accumulation of autophagosomes and cellular stress, rendering the cancer cells more susceptible to the cytotoxic effects of the chemotherapeutic agent.
2. Induction of Apoptosis: By inhibiting the pro-survival mechanism of autophagy, this compound indirectly promotes apoptosis (programmed cell death). The cellular stress caused by the accumulation of dysfunctional autophagosomes can trigger the intrinsic apoptotic pathway. Furthermore, Bafilomycin has been shown to induce the release of cytochrome c from mitochondria, a key event in the activation of caspases and the execution of apoptosis.
Figure 1. Signaling pathway of this compound synergy with chemotherapeutics.
Experimental Protocols
To enable researchers to validate and build upon these findings, we provide detailed protocols for key experiments used to assess the synergistic effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and chemotherapeutic agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, and their combination. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. IC50 values (the concentration of a drug that inhibits 50% of cell growth) can be determined from the dose-response curves. Combination indices (CI) can be calculated using methods like the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Safety Operating Guide
Personal protective equipment for handling Bafilomycin B1
Essential Safety and Handling of Bafilomycin B1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like this compound is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling.
Hazard Communication
This compound is a macrolide antibiotic with high acute toxicity. It is classified as Fatal if swallowed, in contact with skin, or if inhaled [1][2][3]. It is crucial to handle this compound with extreme caution in a controlled laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4] | Protects eyes from splashes of this compound solutions or contact with the powdered form. |
| Hand Protection | Chemical-resistant, impervious gloves. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended, with a breakthrough time of >480 minutes noted for specific types. PVC gloves have also been suggested.[1][5] | Prevents skin contact, which is a primary route of exposure and can be fatal. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits may be exceeded or if irritation is experienced. For spills or situations with a risk of aerosolization, a self-contained breathing apparatus (SCBA) is recommended.[1][4] | Protects against inhalation of the powdered form or aerosols, which can be fatal. |
| Body Protection | A lab coat, and for larger quantities or in case of a spill, a chemical-resistant suit that provides complete protection. | Prevents contamination of personal clothing and skin. |
Quantitative Safety Data
| Parameter | Value | Notes |
| Acute Oral Toxicity | Fatal | GHS Category 1 or 2[1][2][3] |
| Acute Dermal Toxicity | Fatal | GHS Category 1 or 2[1][2][3] |
| Acute Inhalation Toxicity | Fatal | GHS Category 1 or 2[1][2][3] |
| Occupational Exposure Limits (PEL, TLV) | Not established | Due to high toxicity, exposure should be minimized to the lowest possible level. |
| Glove Breakthrough Time | > 480 minutes (for Dermatril® Nitrile gloves, 0.11mm) | This indicates excellent resistance for this specific glove type. Always check the manufacturer's data for the specific gloves being used. |
Operational and Disposal Plans
Handling and Storage
-
Handling: Only to be handled by trained personnel in a designated area, such as a chemical fume hood.[4] Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke when using this product.[5]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][6] Store at -20°C for long-term stability.[6][7]
Spill Management
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[1]
-
Clean: Wash the spill site thoroughly with soap and water.[5]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations.[1][4] Do not allow the product to enter drains or the environment.[1]
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: this compound is soluble in DMSO and methanol.[8] Add the desired volume of solvent to the powder to achieve the target concentration.
-
Dissolving: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Mechanism of Action: Signaling Pathway
This compound is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[7][9][10] This inhibition disrupts the acidification of lysosomes and endosomes, which in turn affects several key cellular processes, most notably autophagy and apoptosis.[9]
References
- 1. nordicbiosite.com [nordicbiosite.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C44H65NO13 | CID 13375090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Bafilomycin - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
